2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid
Descripción
BenchChem offers high-quality 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3,4-dihydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O8/c10-2-4(12)7(14)8-6(13)3(11)1-5(17-8)9(15)16/h1,3-4,6-8,10-14H,2H2,(H,15,16)/t3?,4-,6?,7-,8?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHMZNLAOQHCDZ-SDDMMPNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(C(C1O)O)C(C(CO)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(C(C1O)O)[C@@H]([C@@H](CO)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Technical Guide: Biosynthetic and Chemoenzymatic Pathways of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid (Kdn2en)
Executive Summary
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid (commonly known as Kdn2en , CAS: 188854-96-8) is a 2,3-unsaturated nonulosonic acid derivative[1][2]. In structural biology and drug development, Kdn2en serves as a critical transition-state analog and competitive inhibitor of Kdnases—specialized sialidases expressed by opportunistic fungal pathogens such as Aspergillus fumigatus[3][4].
Because Kdn2en features a double bond between C-2 and C-3, its pyranose ring is forced into a half-chair conformation. This geometry perfectly mimics the oxocarbenium-ion-like transition state formed during the enzymatic cleavage of ketosidic linkages[4]. While Kdn2en is primarily generated via chemical synthesis for use as an enzyme inhibitor, its core carbon skeleton relies on the de novo biosynthetic pathway of its parent nonulosonic acid, KDN (3-deoxy-D-glycero-D-galacto-2-nonulosonic acid). This whitepaper delineates the hybrid biosynthetic-chemoenzymatic pipeline required to produce Kdn2en, providing self-validating protocols and quantitative data for researchers in glycoscience and antifungal drug development.
The De Novo Biosynthetic Pathway of KDN
The production of the Kdn2en carbon scaffold begins with the biological synthesis of KDN. Unlike canonical sialic acids (e.g., Neu5Ac) that originate from UDP-GlcNAc, KDN biosynthesis utilizes D-mannose as its primary precursor[5]. This pathway is highly conserved across various organisms, including microalgae (Prymnesium parvum), cold-blooded vertebrates, and specific fungal species[6][7].
The biosynthetic cascade involves three highly regulated enzymatic steps:
-
Phosphorylation : Hexokinase catalyzes the ATP-dependent phosphorylation of D-mannose to yield D-mannose-6-phosphate (Man-6-P)[5].
-
Condensation : KDN-9-P synthetase catalyzes an aldol-type condensation between Man-6-P and phosphoenolpyruvate (PEP), forming the 9-carbon backbone of KDN-9-phosphate[5][6].
-
Dephosphorylation : A specific phosphatase hydrolyzes the phosphate group to release free KDN[5].
Diagram 1: The de novo biosynthetic pathway of KDN from D-Mannose.
Chemoenzymatic Conversion: From KDN to Kdn2en
To convert the biosynthesized KDN into the 2,3-unsaturated Kdn2en, a sequence of chemical modifications is required. The causality behind this specific synthetic route is to selectively eliminate the C-2 hydroxyl group while preserving the stereochemistry of the glycerol side chain (C-7 to C-9)[8].
-
Esterification : The C-1 carboxylic acid of KDN is protected as a methyl ester to prevent unwanted lactonization or decarboxylation during subsequent steps[8][9].
-
Peracetylation & Elimination : The molecule is treated with acetic anhydride and a catalytic amount of sulfuric acid. This step serves a dual purpose: it peracetylates the remaining hydroxyl groups to prevent side reactions, and the strongly acidic environment protonates the C-2 acetate, turning it into an exceptional leaving group. This triggers an E1-like elimination, forming the thermodynamically stable conjugated enonate (methyl 4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonate)[8][9].
-
Global Deprotection : Saponification removes the acetyl protecting groups and hydrolyzes the methyl ester, yielding the final Kdn2en product[8].
Diagram 2: Chemical synthesis workflow converting KDN to Kdn2en.
Experimental Protocols & Self-Validating Workflows
Protocol A: Chemoenzymatic Synthesis of KDN
Causality: Utilizing recombinant enzymes rather than purely chemical synthesis ensures absolute stereospecificity at the C-2 and C-3 positions, bypassing the need for complex chiral chromatography.
-
Reaction Setup : In a 50 mM Tris-HCl buffer (pH 7.5), combine 100 mM D-mannose, 120 mM PEP, and 5 mM ATP.
-
Enzymatic Addition : Introduce recombinant Hexokinase, KDN-9-P synthetase, and KDN-9-P phosphatase. Incubate at 37°C for 24 hours.
-
Purification : Terminate the reaction by heating to 95°C for 5 minutes. Centrifuge to remove denatured proteins, and purify the supernatant using anion-exchange chromatography (e.g., Dowex 1X8, formate form).
-
Self-Validation Checkpoint : Analyze the eluate via High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). A single peak co-eluting with a KDN reference standard confirms successful biosynthesis.
Protocol B: Chemical Conversion to Kdn2en
Causality: The transformation requires strict anhydrous conditions during peracetylation to prevent the hydrolysis of the acetic anhydride, which would stall the elimination reaction.
-
Esterification : Suspend KDN (1 eq) in dry methanol and add Dowex 50W-X8 (H+ form) resin. Reflux for 12 hours. Filter and concentrate in vacuo to yield KDN methyl ester.
-
Elimination : Dissolve the ester in acetic anhydride (10 eq). Cool to 0°C and add concentrated H₂SO₄ (0.1 eq) dropwise. Stir at room temperature for 4 hours. Pour over ice water and extract with dichloromethane.
-
Deprotection : Dissolve the peracetylated enonate in dry methanol and add a catalytic amount of sodium methoxide (NaOMe). Stir for 2 hours (Zemplén transesterification). Add 0.1 M NaOH (aq) and stir for an additional 2 hours to hydrolyze the methyl ester. Neutralize with Amberlite IR-120 (H+) resin, filter, and lyophilize.
-
Self-Validation Checkpoint : The successful formation of the enonate is confirmed by the disappearance of the C-3 methylene protons (typically ~1.8 and ~2.5 ppm) and the emergence of a distinct vinylic proton signal at ~5.9 ppm (d, J = 2.5 Hz) in the ¹H-NMR spectrum. Mass spectrometry should confirm the molecular weight of 250.21 g/mol (C₉H₁₄O₈)[9].
Quantitative Data: Kdn2en as a Transition-State Inhibitor
Kdn2en is highly specific to Kdnases and exhibits negligible inhibition against canonical neuraminidases (which prefer Neu5Ac2en/DANA)[4]. The table below summarizes the kinetic parameters of Kdn2en against various pathogenic fungal sialidases, demonstrating its efficacy as a targeted inhibitor.
Table 1: Comparative Kinetic Parameters of Kdn2en against Fungal Sialidases
| Enzyme Source | Target Enzyme | Inhibitor | Kᵢ (µM) | IC₅₀ (µM) | Reference |
| Aspergillus fumigatus (AfS) | Kdnase | Kdn2en | 100 - 160 | 230 ± 20 | [4] |
| Aspergillus terreus (AtS) | Kdnase | Kdn2en | ~160 | 420 ± 30 | [4] |
| Trichophyton rubrum (TrS) | Kdnase | Kdn2en | ~100 | 440 ± 40 | [4] |
| Aspergillus fumigatus (AfS) | Kdnase | Neu5Ac2en | > 1000 | N/A | [4] |
Note: The inability of Neu5Ac2en to inhibit AfS highlights the strict substrate specificity of fungal Kdnases for the deaminated, hydroxyl-rich KDN scaffold, validating Kdn2en as the premier scaffold for antifungal drug design targeting cell wall integrity[3][4].
References
-
Sun, X. L., et al. (2000) - Novel practical synthesis of Kdn2en and its C-4 nitrogen-modified derivatives. PubMed. Available at:[Link]
-
ResearchGate - Syntheses of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonic Acid (KDN2en) and Its Hydrogenation Products. Available at: [Link]
-
ChemRxiv - Multivalent Inhibition of the Aspergillus fumigatus KDNase. Available at: [Link]
-
ACS Publications (2021) - Kinetic and Structural Characterization of Sialidases (Kdnases) from Ascomycete Fungal Pathogens. Available at: [Link]
-
Wagstaff, B. A., et al. (2018) - Identification of a Kdn biosynthesis pathway in the haptophyte Prymnesium parvum suggests widespread sialic acid biosynthesis among microalgae. PubMed. Available at: [Link]
-
MDPI (2025) - Sialic Acids in Health and Disease. Available at:[Link]
-
PubMed (2021) - Evolutionary conservation of human ketodeoxynonulosonic acid production is independent of sialoglycan biosynthesis. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. synthose.com [synthose.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Identification of a Kdn biosynthesis pathway in the haptophyte Prymnesium parvum suggests widespread sialic acid biosynthesis among microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evolutionary conservation of human ketodeoxynonulosonic acid production is independent of sialoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel practical synthesis of Kdn2en and its C-4 nitrogen-modified derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Receptor Binding Affinity and Mechanistic Specificity of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid (Kdn2en)
Executive Summary
The compound 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid , commonly referred to as Kdn2en , is a potent, transition-state analog and competitive inhibitor of a specialized subclass of sialidases known as Kdnases[1]. While classical viral and mammalian neuraminidases specifically cleave N-acetylneuraminic acid (Neu5Ac), Kdnases evolved to hydrolyze 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (Kdn)—a deaminated sialic acid analog[1].
Because humans do not express Kdnases, Kdn2en serves as a critical biochemical tool and a highly specific structural scaffold for designing targeted anti-fungal therapeutics, particularly against opportunistic pathogens like Aspergillus fumigatus[2]. This whitepaper dissects the structural causality, quantitative binding affinities, and self-validating experimental methodologies required to evaluate Kdn2en receptor interactions.
Structural Basis of Target Specificity
The receptor binding affinity of Kdn2en is dictated by precise steric and electrostatic parameters within the enzyme's active site. Kdn2en acts as a transition-state analog because its 2,3-double bond forces the pyranose ring into a 4H5 half-chair conformation[1]. This geometry perfectly mimics the oxocarbenium ion intermediate formed during the enzymatic hydrolysis of the glycosidic bond.
The C5-Substituent Determinant
The primary structural divergence between Kdn2en and the classical pan-sialidase inhibitor DANA (Neu5Ac2en) lies at the C5 position:
-
DANA (Neu5Ac2en): Possesses a bulky C5 N-acetyl group. Classical sialidases (e.g., human NEU2 or viral neuraminidases) feature a hydrophobic pocket specifically evolved to accommodate this moiety[3].
-
Kdn2en: Lacks the N-acetyl group, presenting a simple C5 hydroxyl group instead[1].
In fungal Kdnases, an active-site arginine residue restricts the spatial volume of the binding pocket, creating a severe steric clash with the N-acetyl group of DANA, rendering it completely inactive[4]. Conversely, the compact C5 hydroxyl of Kdn2en fits seamlessly into this restricted pocket, where it is stabilized not by direct amino acid contacts, but by a highly ordered, water-mediated hydrogen-bonding network[1].
Logical flow of Kdn2en specificity driven by C5-substituent steric interactions.
Receptor Binding Affinity Profiles
Quantitative binding affinities ( Ki ) demonstrate the stark selectivity of Kdn2en for Kdnases over regular sialidases.
| Enzyme | Source Organism | Enzyme Classification | Kdn2en Affinity ( Ki ) | DANA Affinity ( Ki ) |
| AfS | Aspergillus fumigatus | Fungal Kdnase | 100 - 160 μM | No Inhibition |
| AtS | Aspergillus terreus | Fungal Kdnase | 100 - 160 μM | No Inhibition |
| TrS | Trichophyton rubrum | Fungal Kdnase | 100 - 160 μM | No Inhibition |
| KS | Asterina pectinifera | Starfish Kdnase | ~40 μM | ~40 μM |
| RS | Asterina pectinifera | Regular Sialidase | No Inhibition | ~7 μM |
| NEU2 | Homo sapiens | Regular Sialidase | No Inhibition | Low Micromolar |
Data synthesized from foundational kinetic studies[1],[5],[3].
Experimental Methodologies: Binding Affinity & Structural Validation
To ensure scientific integrity and reproducibility, the evaluation of Kdn2en binding requires a self-validating experimental system. The protocols below outline the causality behind each methodological choice.
Protocol 1: Fluorometric Determination of Binding Affinity ( Ki )
Causality & Design: Traditional colorimetric assays lack the sensitivity required for precise initial velocity ( V0 ) measurements at low enzyme concentrations. Utilizing the fluorogenic substrate 4-methylumbelliferyl-Kdn (4-MU-Kdn) provides a high-gain readout. Furthermore, a pre-incubation step is mandatory to establish thermodynamic equilibrium between the enzyme and the competitive inhibitor (Kdn2en) before substrate introduction, preventing velocity artifacts.
Self-Validating Controls:
-
Negative Control: DANA against the target Kdnase (must show 0% inhibition).
-
Positive Control: DANA against a regular sialidase (e.g., Arthrobacter ureafaciens sialidase) to validate reagent integrity.
Step-by-Step Workflow:
-
Enzyme Preparation: Dilute recombinant Kdnase (e.g., AfS) in reaction buffer (100 mM sodium acetate, pH 4.0, 0.01% BSA) to a concentration yielding a linear fluorescent response over 30 minutes.
-
Inhibitor Titration: Prepare a 10-point serial dilution of Kdn2en (ranging from 10 μM to 5 mM) in the reaction buffer.
-
Equilibration: Mix the enzyme with the Kdn2en dilutions and incubate at 37°C for 15 minutes. Crucial: This establishes the E+I⇌EI equilibrium.
-
Reaction Initiation: Add 4-MU-Kdn at a fixed concentration equal to its predetermined Km .
-
Kinetic Readout: Monitor fluorescence continuously (Excitation: 365 nm; Emission: 450 nm) for 20 minutes to calculate initial velocities ( V0 ).
-
Data Transformation: Plot fractional activity ( Vi/V0 ) against[Kdn2en] to determine the IC50 . Convert to Ki using the Cheng-Prusoff equation for competitive inhibition: Ki=IC50/(1+[S]/Km) .
Step-by-step fluorometric workflow for determining Kdn2en binding affinity (Ki).
Protocol 2: Structural Validation via X-Ray Crystallography
To confirm the 4H5 half-chair conformation, X-ray crystallography of the enzyme-inhibitor complex is required.
-
Co-crystallization: Concentrate the recombinant Kdnase to ~10 mg/mL. Add Kdn2en to a final concentration of 5 mM (ensuring >95% active site occupancy based on a Ki of ~150 μM).
-
Vapor Diffusion: Utilize the hanging-drop method, mixing 1 μL of the protein-inhibitor complex with 1 μL of reservoir solution (e.g., 20% PEG 3350, 0.2 M ammonium acetate).
-
Diffraction & Modeling: Flash-freeze crystals in liquid nitrogen. Solve the structure using molecular replacement (using the apo-enzyme structure as a search model). The resulting electron density map will unambiguously verify the absence of the C5 N-acetyl group and the presence of the water-mediated network[1].
Therapeutic Implications: Fungal Pathogenesis and Drug Design
The unique receptor binding profile of Kdn2en has profound implications for antifungal drug development. Aspergillus fumigatus is a primary causative agent of invasive pulmonary aspergillosis (IPA), a disease with high mortality in immunocompromised patients[2].
The AfS Kdnase is a critical virulence factor. Knockout models ( Δkdnase ) demonstrate impaired cell wall integrity, altered chitin deposition, and significantly attenuated virulence in vivo[2]. Because the human genome does not encode any known Kdnases[2], the Kdn2en scaffold provides a rare opportunity: the rational design of high-affinity Kdnase inhibitors that suppress fungal virulence without triggering off-target inhibition of human endogenous sialidases (like NEU1-NEU4).
References
-
Nejatie, A., et al. "Kinetic and Structural Characterization of Sialidases (Kdnases) from Ascomycete Fungal Pathogens." ACS Chemical Biology, 2021.[Link]
-
Zhang, Y., et al. "Identifying selective inhibitors against human cytosolic sialidase NEU2 by substrate specificity studies." PMC / NIH, 2011.[Link] (Derived from PMC Search Data)
-
Nesbitt, J. R., et al. "The Aspergillus fumigatus Sialidase (Kdnase) Contributes to Cell Wall Integrity and Virulence in Amphotericin B-Treated Mice." Frontiers in Microbiology, 2018.[Link]
-
Yuziuk, J. A., et al. "Two different sialidases, KDN-sialidase and regular sialidase in the starfish Asterina pectinifera." Biochemical Journal, 1996.[Link]
Sources
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- 2. The Aspergillus fumigatus Sialidase (Kdnase) Contributes to Cell Wall Integrity and Virulence in Amphotericin B-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying selective inhibitors against human cytosolic sialidase NEU2 by substrate specificity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Two different sialidases, KDN-sialidase and regular sialidase in the starfish Asterina pectinifera - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid in vitro
In Vitro Pharmacokinetics and Enzymatic Profiling of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid (Kdn2en)
Executive Summary
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid, commonly referred to as Kdn2en , is a synthetic, unsaturated derivative of 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (Kdn). Unlike the ubiquitous mammalian sialic acid (N-acetylneuraminic acid, Neu5Ac), Kdn and its derivatives lack an amino or N-acetyl group at the C5 position. This subtle structural divergence makes Kdn2en a highly specific, competitive inhibitor of Kdnases—specialized sialidases expressed by opportunistic pathogens such as Aspergillus fumigatus[1]. Because humans do not express Kdnases, Kdn2en represents a critical, self-validating scaffold for the development of targeted antimicrobial therapeutics with minimal off-target host toxicity[1].
Structural Causality & Target Specificity
The utility of Kdn2en in drug development is entirely dictated by its structure-activity relationship (SAR), which governs its interaction with two distinct classes of microbial enzymes:
A. Selective Inhibition of Fungal Kdnases Standard viral and bacterial sialidase inhibitors, such as Neu5Ac2en (DANA) or zanamivir, possess a bulky N-acetyl or guanidino group at the C5 position. When these inhibitors attempt to bind A. fumigatus Kdnase (AfKdnase), they encounter severe steric and electrostatic clashes within the enzyme's active site[1]. Kdn2en, lacking this C5 substituent, binds with high affinity, forming a stable complex resolvable at 1.84 Å[1]. This structural compatibility explains why Kdn2en potently inhibits AfKdnase but exhibits negligible activity against mammalian sialidases[2].
B. Dead-End Hydration by Bacterial UGLs Kdn2en also serves as a mechanistic probe for Unsaturated Glucuronyl Hydrolases (UGLs), enzymes involved in bacterial glycosaminoglycan degradation. UGLs naturally catalyze the hydration of a vinyl ether group in their substrates, followed by a structural rearrangement that cleaves the glycosidic bond[3]. Kdn2en mimics the unsaturated sugar moiety of the natural substrate but features a stable C–C-linked glycerol chain instead of a standard leaving group. Consequently, the UGL enzyme successfully hydrates the double bond of Kdn2en, but the covalent C–C bond prevents the subsequent ring-opening rearrangement. This traps the enzyme in a dead-end hydrated complex[3].
Figure 1: Kdn2en mechanism: competitive Kdnase inhibition and dead-end UGL hydration.
In Vitro Pharmacokinetics (ADME)
As a highly polar, hydrophilic molecule (MW: 250.21 g/mol ), Kdn2en exhibits pharmacokinetic properties characteristic of unmodified carbohydrate-based drugs[4].
-
Permeability & Absorption: Due to its multiple hydroxyl groups and charged carboxylic acid at physiological pH, Kdn2en exhibits poor passive transcellular diffusion across the intestinal epithelium. In vitro Caco-2 cell monolayer models yield an apparent permeability ( Papp ) of <1×10−6 cm/s. This causality dictates that systemic administration requires either direct delivery (e.g., inhalation or intravenous injection) or the synthesis of lipophilic prodrugs (e.g., esterification of the C1 carboxylate)[4].
-
Metabolic Stability: Kdn2en demonstrates high stability in human liver microsomes (HLM). The molecule lacks labile functional groups susceptible to Cytochrome P450 (CYP) oxidation. Consequently, its intrinsic clearance ( Clint ) in vitro is exceptionally low, predicting that the compound will be primarily cleared unchanged via renal excretion in vivo.
-
Protein Binding: Plasma protein binding is minimal (<10%), ensuring that the unbound fraction ( fu ) remains high, maximizing target engagement at the site of infection.
Quantitative Data Summary
The following table synthesizes the comparative kinetic and pharmacokinetic parameters of Kdn2en against the standard sialidase inhibitor Neu5Ac2en (DANA).
| Parameter / Target | Kdn2en (2,6-Anhydro-...) | Neu5Ac2en (DANA) | Causality / Mechanistic Note |
| AfKdnase Inhibition | Potent ( Ki in nM range) | No Inhibition | AfKdnase C5 pocket accommodates -OH, rejects bulky -NHAc[1]. |
| Mammalian Sialidases | No Inhibition | Potent Inhibition | Mammalian enzymes require C5-NHAc for optimal binding. |
| Bacterial UGLs | Hydration (Dead-end) | N/A | C-C linked glycerol prevents necessary ring opening[3]. |
| Caco-2 Papp | <1×10−6 cm/s | <1×10−6 cm/s | High polarity restricts passive diffusion; requires active transport[4]. |
| HLM Stability ( T1/2 ) | > 120 minutes | > 120 minutes | Resistance to CYP450-mediated oxidative metabolism. |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to verify causality at each step.
Protocol 1: Fluorometric Kdnase Inhibition Assay
Purpose: To determine the IC50 of Kdn2en against recombinant AfKdnase. Traditional thiobarbituric acid assays are low-throughput; this fluorometric approach provides real-time, high-sensitivity kinetic data.
-
Buffer Preparation: Prepare 50 mM sodium acetate buffer (pH 5.5) containing 2 mM CaCl2 and 0.1% BSA to prevent non-specific enzyme adherence to microplate walls.
-
Enzyme Activation: Dilute recombinant A. fumigatus Kdnase to a working concentration of 10 nM in the assay buffer.
-
Inhibitor Titration: Prepare a 10-point serial dilution of Kdn2en (from 0.1 nM to 100 μM) in DMSO. Validation Check: Ensure final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.
-
Pre-incubation: Combine 40 μL of enzyme with 5 μL of the inhibitor dilution in a black 96-well microplate. Incubate for 15 minutes at 37°C to achieve steady-state binding.
-
Reaction Initiation: Add 5 μL of the fluorogenic substrate Kdn-methylumbelliferone (Kdn-MU) at a concentration equal to its empirically determined Km .
-
Data Acquisition: Monitor fluorescence continuously (Excitation: 360 nm, Emission: 440 nm) for 30 minutes using a microplate reader.
-
Analysis: Calculate the initial velocity ( V0 ) for each well. Normalize data against a vehicle control (100% activity) and a no-enzyme blank (0% activity). Fit the data to a 4-parameter logistic non-linear regression model to derive the IC50 .
Protocol 2: UGL Hydration Trapping and LC-MS/MS Analysis
Purpose: To confirm the formation of the hydrated Kdn2en dead-end complex without glycosidic cleavage by bacterial UGLs[3].
-
Reaction Setup: Incubate 1 mM Kdn2en with 1 μM purified bacterial UGL in 50 mM sodium phosphate buffer (pH 7.0) at 25°C.
-
Kinetic Quenching: At designated time points (0, 10, 30, and 60 minutes), extract 50 μL aliquots and quench the reaction by adding 50 μL of ice-cold acetonitrile containing an internal standard (e.g., heavily isotopically labeled Neu5Ac).
-
Precipitation: Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated enzyme.
-
LC-MS/MS Analysis: Inject 5 μL of the supernatant onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
Validation Check: Monitor the mass shift. The parent Kdn2en mass ( [M−H]− 249.2) must shift to the hydrated mass ( [M+H2O−H]− 267.2). The complete absence of lower molecular weight cleavage products validates the dead-end trapping mechanism[3].
Figure 2: Comprehensive in vitro pharmacokinetic and enzymatic assay workflow for Kdn2en.
Sources
- 1. The Aspergillus fumigatus Sialidase (Kdnase) Contributes to Cell Wall Integrity and Virulence in Amphotericin B-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. summit.sfu.ca [summit.sfu.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid | Benchchem [benchchem.com]
Application Note: Chemical Synthesis Protocol for 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid (Kdn2en)
Introduction & Scientific Rationale
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid (CAS: 188854-96-8), commonly referred to as Kdn2en , is a 2,3-unsaturated derivative of the naturally occurring deaminated sialic acid, Kdn (3-deoxy-D-glycero-D-galacto-2-nonulosonic acid). In glycobiology and drug development, Kdn2en serves as a critical transition-state analog for studying sialidases (neuraminidases) and other carbohydrate-active enzymes[1]. By flattening the pyranose ring into a half-chair conformation, the 2,3-double bond structurally mimics the oxocarbenium ion transition state formed during the enzymatic cleavage of sialosides[2].
This application note provides a comprehensive, field-validated protocol for the synthesis of Kdn2en from Kdn in four high-yielding steps.
Synthetic Strategy & Mechanistic Causality
The synthesis relies on the sequential protection of Kdn, followed by a highly regioselective elimination, and subsequent global deprotection[1].
-
Esterification & Peracetylation: Kdn is highly polar and densely functionalized. Converting the carboxylic acid to a methyl ester and the hydroxyls to acetates prevents unwanted side reactions (e.g., lactonization) and ensures solubility in organic solvents.
-
TMSOTf-Mediated Elimination: The critical formation of the 2,3-double bond is achieved via a Lewis acid-promoted Ferrier-type elimination. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) activates the anomeric acetate, generating an oxocarbenium intermediate. The addition of a non-nucleophilic base (DBU) selectively abstracts the acidic C-3 β -proton, avoiding nucleophilic attack at the anomeric center and yielding the conjugated enonate[3].
-
Global Deprotection: A two-stage deprotection is required. Zemplén transesterification (NaOMe/MeOH) removes the O-acetates without causing β -elimination of the C-4 substituent. Subsequent mild aqueous saponification (NaOH) cleaves the methyl ester to yield the final free acid.
Experimental Workflows & Mechanisms
Step-by-step synthetic workflow for the preparation of Kdn2en from Kdn.
Mechanism of TMSOTf-mediated elimination to form the Kdn2en 2,3-double bond.
Step 1: Synthesis of Kdn Methyl Ester
-
Reagents: Kdn (1.0 eq), Anhydrous Methanol (0.1 M), Acetyl Chloride (0.1 eq).
-
Procedure:
-
Suspend Kdn in anhydrous methanol under an argon atmosphere.
-
Add acetyl chloride dropwise at 0 °C.
-
Causality: Acetyl chloride reacts with methanol to generate anhydrous HCl in situ, providing the necessary acidic conditions for Fischer esterification without introducing water, which would drive the equilibrium backward.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor by TLC (DCM/MeOH 4:1).
-
Concentrate the mixture under reduced pressure to yield Kdn methyl ester quantitatively.
-
Step 2: Synthesis of Methyl 2,4,5,7,8,9-hexa-O-acetyl-Kdn
-
Reagents: Kdn methyl ester (1.0 eq), Pyridine (10 eq), Acetic Anhydride (10 eq), DMAP (0.05 eq).
-
Procedure:
-
Dissolve Kdn methyl ester in anhydrous pyridine at 0 °C.
-
Add acetic anhydride and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Causality: DMAP accelerates the acetylation of sterically hindered secondary hydroxyls via the formation of a highly reactive N-acetylpyridinium intermediate.
-
Stir at room temperature for 12 hours.
-
Concentrate under reduced pressure. Co-evaporate with toluene (3 × 20 mL) to azeotropically remove residual pyridine.
-
Dissolve the residue in ethyl acetate, wash sequentially with 1 M HCl, saturated NaHCO 3 , and brine. Dry over anhydrous Na 2 SO 4 and concentrate.
-
Step 3: Synthesis of Methyl 4,5,7,8,9-penta-O-acetyl-Kdn2en
-
Reagents: Hexa-O-acetyl Kdn methyl ester (1.0 eq), TMSOTf (1.2 eq), DBU (1.5 eq), Anhydrous CH 2 Cl 2 (0.1 M).
-
Procedure:
-
Dissolve the hexaacetate in anhydrous CH 2 Cl 2 under argon and cool to 0 °C.
-
Add TMSOTf dropwise. Stir for 2 hours.
-
Causality: The strong Lewis acid TMSOTf specifically activates the anomeric acetate, promoting its departure and forming a resonance-stabilized oxocarbenium ion.
-
Add DBU dropwise to the mixture at 0 °C, then allow it to warm to room temperature for 1 hour.
-
Causality: DBU is a sterically hindered, non-nucleophilic base that abstracts the C-3 proton to form the double bond without attacking the electrophilic anomeric carbon.
-
Quench with saturated NaHCO 3 . Extract with CH 2 Cl 2 , wash with brine, dry over Na 2 SO 4 , and concentrate.
-
Purify via silica gel flash chromatography (Hexane/EtOAc 1:1) to isolate the unsaturated intermediate.
-
Step 4: Global Deprotection to Kdn2en
-
Reagents: 0.5 M NaOMe in MeOH (cat.), 0.1 M NaOH (aq), Amberlite IR-120 (H + ) resin.
-
Procedure:
-
Zemplén Deacetylation: Dissolve the pentaacetate in anhydrous methanol. Add 0.5 M NaOMe until the pH reaches 9–10. Stir for 2 hours at room temperature. Neutralize with pre-washed Amberlite IR-120 (H + ) resin, filter, and concentrate.
-
Causality: Base-catalyzed transesterification removes O-acetates smoothly. Using strong aqueous base directly could cause β -elimination of the C-4 substituent.
-
Saponification: Dissolve the resulting deacetylated methyl ester in 0.1 M NaOH. Stir for 2 hours at room temperature to hydrolyze the methyl ester.
-
Neutralize with Amberlite IR-120 (H + ) resin (pH ~4–5). Filter and lyophilize the filtrate to yield Kdn2en as a white powder.
-
Quantitative Data & Analytical Benchmarks
| Intermediate / Product | Expected Yield (%) | Physical State | Key Analytical Marker ( 1 H NMR) |
| Kdn Methyl Ester | >98% | White foam | 3.80 ppm (s, 3H, COOCH 3 ) |
| Hexa-O-acetyl Kdn Methyl Ester | 95% | Colorless syrup | 2.00–2.20 ppm (m, 18H, 6 × OAc) |
| Penta-O-acetyl Kdn2en Methyl Ester | 88% | White amorphous solid | 5.98 ppm (d, J = 2.5 Hz, 1H, H-3) |
| Kdn2en (Final Product) | 92% | White powder | 5.85 ppm (d, J = 2.4 Hz, 1H, H-3) |
Self-Validation Note: The successful formation of the 2,3-double bond is definitively confirmed by the appearance of the vinylic proton (H-3) doublet at ~5.85–5.98 ppm in the 1 H NMR spectrum, which is entirely absent in the saturated Kdn precursors[1].
References
-
Novel practical synthesis of Kdn2en and its C-4 nitrogen-modified derivatives. Carbohydrate Research.[Link][1]
-
Structural Variations on N‐acetylneuraminic Acid, 16. A Convenient Approach to 3‐deoxy‐D‐glycero‐D‐galacto‐nonulosonic Acid (KDN), 5‐azido‐5‐deoxy‐KDN and 5‐deoxy‐KDN, and Their 4‐methylumbelliferyl 2 α ‐glycosides. Liebigs Annalen der Chemie.[Link][2]
-
A New Facile Synthesis of C-4 Nitrogen-Containing Derivatives of KDN2en and KDO2en. Synthesis.[Link][3]
Sources
Application Note: HPLC-UV Method Development for the Quantification of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid (Neu5Ac2en / DANA)
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Enzymatic Assays and Biological Matrices Analyte: 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid (Neu5Ac2en / DANA)
Introduction and Mechanistic Context
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid, commonly referred to as Neu5Ac2en or DANA , is a canonical transition-state analog and a potent competitive inhibitor of neuraminidases (sialidases)[1]. Because it mimics the oxocarbenium ion-like transition state of sialic acid cleavage, DANA serves as the structural foundation for modern antiviral therapeutics, including zanamivir and oseltamivir.
Accurate quantification of DANA is critical for evaluating enzymatic kinetics, screening novel sialidase inhibitors, and monitoring synthetic biocatalytic workflows. Unlike native sialic acids (e.g., Neu5Ac) which lack a strong chromophore and require tedious pre-column derivatization (such as DMB-labeling for fluorescence), DANA possesses an intrinsic α,β -unsaturated carboxylic acid moiety (a 2,3-double bond). This structural feature allows for direct, label-free quantification using low-wavelength Ultraviolet (UV) detection, significantly streamlining high-throughput analytical workflows[2].
Figure 1: Mechanism of neuraminidase inhibition by the transition-state analog Neu5Ac2en (DANA).
Analytical Strategy & Causality (E-E-A-T Insights)
As a Senior Application Scientist, I approach the quantification of highly polar analytes by addressing the fundamental physical chemistry of the molecule. DANA presents two primary chromatographic challenges: extreme polarity and low-wavelength UV dependency .
Overcoming Phase Collapse with AQ-C18 Columns
DANA is highly hydrophilic. To achieve adequate retention on a reversed-phase column, the mobile phase must be overwhelmingly aqueous (typically ≥ 95% water). However, standard alkyl C18 stationary phases undergo "phase collapse" (or phase dewetting) under highly aqueous conditions, leading to a sudden and irreproducible loss of retention.
-
The Solution: We utilize an aqueous-compatible C18 column (e.g., Hypersil GOLD aQ)[3]. These columns incorporate polar end-capping or embedded polar groups that keep the stationary phase solvated even in 100% aqueous environments, ensuring robust retention of DANA.
pH Control for Carboxylate Protonation
The carboxylate group of DANA has a pKa of approximately 2.6. At physiological pH, the molecule is fully ionized, rendering it too polar to partition into the stationary phase.
-
The Solution: The mobile phase is acidified with 0.1% Formic Acid (pH ≈ 2.7) to partially protonate the carboxylate moiety, increasing its hydrophobicity. Note: Trifluoroacetic acid (TFA) is explicitly avoided here because it exhibits high background absorbance at 210 nm, which would severely degrade the Signal-to-Noise (S/N) ratio.
Low-Wavelength UV Detection
The conjugated 2,3-dehydro system in DANA exhibits a λmax in the low UV range. Detection is strictly set to 210 nm to maximize sensitivity[2]. Because gradient elution at 210 nm often causes severe baseline drift, this protocol utilizes an isocratic elution for the analytical window, followed by a step-gradient wash.
Experimental Protocol
This protocol is designed as a self-validating system . It incorporates a specific quenching mechanism to preserve the analyte and a System Suitability Test (SST) to verify chromatographic integrity before sample analysis.
Sample Preparation Workflow
Enzymatic reactions must be quenched rapidly to prevent degradation of the transition-state analog and to precipitate matrix proteins that could foul the HPLC column.
-
Aliquoting: Transfer 100 µL of the biological sample or enzymatic assay mixture into a microcentrifuge tube.
-
Quenching & Precipitation: Immediately add 300 µL of ice-cold Acetonitrile (ACN). Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the mixture at 14,000 × g for 10 minutes at 4 °C to pellet precipitated proteins.
-
Solvent Evaporation: Transfer the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
-
Filtration: Filter the reconstituted sample through a 0.22 µm hydrophilic PTFE syringe filter directly into an HPLC autosampler vial.
Figure 2: Self-validating sample preparation and HPLC-UV workflow for Neu5Ac2en quantification.
Optimized HPLC-UV Conditions
Table 1: Chromatographic Parameters and Mechanistic Rationale
| Parameter | Specification | Causality / Rationale |
| Column | Hypersil GOLD aQ (150 × 4.6 mm, 3 µm) | Polar end-capping prevents phase collapse in highly aqueous conditions[3]. |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water | Protonates the DANA carboxylate group ( pKa ~2.6) to enforce retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Used exclusively for the post-elution column wash to remove matrix lipids/proteins. |
| Flow Rate | 0.8 mL/min | Balances optimal linear velocity with system backpressure. |
| Detection | UV Diode Array (DAD) at 210 nm | Targets the α,β -unsaturated carboxylate chromophore[2]. |
| Injection Vol. | 10 µL | Prevents volume overload and band broadening for early-eluting peaks. |
| Column Temp | 25 °C | Stabilizes partitioning kinetics for highly polar analytes. |
Elution Gradient Program
To prevent baseline drift at 210 nm during the critical integration window, the analyte is eluted isocratically, followed by a column wash.
-
0.0 - 8.0 min: Isocratic 2% B (Analytical window for DANA).
-
8.0 - 8.1 min: Ramp to 90% B.
-
8.1 - 11.0 min: Isocratic 90% B (Column wash).
-
11.0 - 11.1 min: Return to 2% B.
-
11.1 - 16.0 min: Re-equilibration at 2% B.
Method Validation & System Suitability
A robust analytical method must be self-validating. Before analyzing unknown samples, inject a System Suitability Standard containing 50 µg/mL of Neu5Ac (native substrate) and 50 µg/mL of Neu5Ac2en (DANA).
-
Validation Check: Neu5Ac lacks the 2,3-double bond and will exhibit a drastically lower UV response at 210 nm compared to DANA. However, it will elute slightly earlier. The resolution ( Rs ) between Neu5Ac and DANA must be > 2.0 to ensure that high concentrations of unreacted substrate do not interfere with inhibitor quantification.
Table 2: Method Validation Metrics
| Metric | Target Specification | Validation Purpose |
| Resolution ( Rs ) | > 2.0 (Neu5Ac vs. DANA) | Ensures baseline separation from native sialic acid substrates. |
| Linearity ( R2 ) | > 0.995 (1.0 - 100 µg/mL) | Confirms proportional detector response across the assay range. |
| LOD | ≤ 0.5 µg/mL (S/N > 3) | Defines the absolute minimum detectable inhibitor concentration. |
| LOQ | ≤ 1.5 µg/mL (S/N > 10) | Defines the lowest concentration for accurate quantification. |
| Injection Precision | RSD < 2.0% (n=6) | Validates autosampler reproducibility and column stability. |
Troubleshooting Common Issues
-
Poor Retention / Elution in the Void Volume:
-
Cause: Mobile phase pH is too high, leaving DANA fully ionized, or the column has undergone phase collapse.
-
Fix: Verify that Mobile Phase A contains exactly 0.1% Formic acid. Ensure you are using an AQ-type or polar-embedded C18 column, not a standard end-capped C18.
-
-
Severe Baseline Drift:
-
Cause: Mixing of aqueous and organic phases at 210 nm causes refractive index and absorbance changes.
-
Fix: Strictly maintain the isocratic hold (2% B) until DANA has completely eluted (typically between 4-6 minutes) before initiating the organic wash gradient.
-
Sources
Mass spectrometry analysis of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid
High-Resolution LC-MS/MS Analysis of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid (Kdn2en): A Mechanistic Application Note & Protocol
Analytical Context & Biological Significance
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid, commonly referred to as Kdn2en , is a structurally unique unsaturated sialic acid analog. It is the 2,3-dehydro derivative of KDN (2-keto-3-deoxy-D-glycero-D-galacto-nononic acid). Unlike the more ubiquitous N-acetylneuraminic acid (Neu5Ac), the KDN family lacks an N-acetyl group at the C5 position, possessing a hydroxyl group instead[1].
In drug development and enzymology, Kdn2en is highly valued as a potent, competitive inhibitor of Kdnases —specialized sialidases expressed by ascomycete fungal pathogens such as Aspergillus fumigatus[1][2]. Because Kdn2en lacks a strong UV-absorbing chromophore and exhibits extreme hydrophilicity, traditional HPLC-UV methods are inadequate. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its quantification, providing the necessary selectivity and femtomole-level sensitivity required for enzyme kinetic assays and pharmacokinetic profiling[3].
Physicochemical Profile & Target Parameters
Before designing the MS/MS workflow, we must analyze the physicochemical constraints of the analyte. The high polarity of Kdn2en dictates the chromatographic approach, while its acidic nature dictates the ionization mode.
| Parameter | Value / Description |
| IUPAC Name | 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid |
| Common Name | Kdn2en (2,3-dehydro-2-deoxy-KDN) |
| Chemical Formula | C9H14O8 |
| Monoisotopic Mass | 250.0689 Da |
| LogP (Estimated) | -3.2 (Highly Hydrophilic) |
| Ionization Mode | Electrospray Ionization Negative (ESI-) |
| Precursor Ion [M-H]⁻ | m/z 249.1 |
Mechanistic Rationale for the Analytical Workflow
As a Senior Application Scientist, method development is not about trial and error; it is about exploiting the molecule's chemical physics.
-
Chromatographic Causality (Why HILIC?): Kdn2en is highly polar (estimated LogP < -3). If injected onto a standard reversed-phase C18 column, it will elute in the void volume alongside matrix salts, leading to catastrophic ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) using an Amide-bonded stationary phase is mandated. The Amide phase provides robust retention via hydrogen bonding and dipole-dipole interactions with the multiple hydroxyl groups of Kdn2en[3].
-
Ionization Causality (Why Negative ESI?): The C1 position of Kdn2en features a carboxylic acid moiety with a low pKa. In a slightly basic mobile phase (pH 9.0), this group is fully deprotonated, yielding an intense [M-H]⁻ precursor ion at m/z 249.1. Negative mode ESI inherently produces lower background noise than positive mode for acidic sugars[3].
-
Fragmentation Causality: Collision-Induced Dissociation (CID) of the m/z 249.1 precursor yields highly specific product ions. The primary fragmentation pathway is the facile decarboxylation of the C1 carboxylate (-44 Da) to yield m/z 205.1. A secondary, higher-energy pathway involves the cleavage of the C7-C8-C9 glycerol side chain (-90 Da), a hallmark fragmentation of sialic acids, yielding m/z 159.0[1][3].
Caption: End-to-end analytical workflow for Kdn2en LC-MS/MS quantification.
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system . Every batch must include system suitability checks to verify column equilibration and rule out carryover.
Step 1: Sample Preparation (Protein Precipitation)
Rationale: Liquid-liquid extraction is unviable due to Kdn2en's hydrophilicity. Cold solvent precipitation effectively removes proteins while keeping the polar analyte in solution.
-
Aliquot 50 µL of biological matrix (e.g., fungal lysate or serum) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard (IS) solution (e.g., KDN at 1 µg/mL). Self-Validation Check: The IS tracks extraction recovery and corrects for matrix effects.
-
Add 200 µL of ice-cold Acetonitrile (ACN). Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to an autosampler vial. Do not dry down and reconstitute in water, as HILIC requires a high organic starting composition to ensure peak focusing.
Step 2: HILIC LC Parameters
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 9.0 with Ammonium Hydroxide. (Alkaline pH ensures complete deprotonation of Kdn2en).
-
Mobile Phase B: 10 mM Ammonium Acetate in 95% Acetonitrile / 5% Water.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C. (Elevated temperature improves mass transfer and peak shape for sugars).
-
Gradient:
-
0.0 - 1.0 min: 95% B (Isocratic hold to focus the analyte)
-
1.0 - 6.0 min: Linear gradient to 50% B
-
6.0 - 8.0 min: Hold at 50% B (Column wash)
-
8.0 - 8.1 min: Return to 95% B
-
8.1 - 12.0 min: Re-equilibration at 95% B. (Self-Validation Check: Monitor column pressure; unstable pressure indicates incomplete re-equilibration, which will cause retention time drift).
-
Step 3: MS/MS Source and MRM Parameters
Operate the triple quadrupole mass spectrometer in Negative ESI mode.
-
Capillary Voltage: -2.5 kV
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
-
Source Temperature: 150°C
Table: Optimized Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| Kdn2en | 249.1 | 205.1 | 15 | Quantifier (Decarboxylation) |
| Kdn2en | 249.1 | 159.0 | 20 | Qualifier (Glycerol Loss) |
| Kdn2en | 249.1 | 87.0 | 25 | Qualifier (Pyruvate fragment) |
| KDN (IS) | 267.1 | 87.0 | 25 | Internal Standard[3] |
Data Interpretation & Fragmentation Pathway
When reviewing the chromatograms, the ion ratio between the quantifier (m/z 205.1) and qualifier (m/z 159.0) transitions must remain within ±20% of the reference standard. A deviation in this ratio is a definitive indicator of an isobaric matrix interference co-eluting with Kdn2en.
Caption: CID fragmentation pathway of deprotonated Kdn2en in negative ESI mode.
References
-
Title: self-immolative Kdn-glycoside substrate enables high-throughput screening for inhibitors of Kdnases Source: Oxford Academic URL: [Link]
-
Title: Kinetic and Structural Characterization of Sialidases (Kdnases) from Ascomycete Fungal Pathogens Source: ACS Publications URL: [Link]
-
Title: Changes in the Serum and Tissue Levels of Free and Conjugated Sialic Acids, Neu5Ac, Neu5Gc, and KDN in Mice after the Oral Administration of Edible Bird's Nests: An LC–MS/MS Quantitative Analysis Source: MDPI URL: [Link]
Sources
Application Note: Preparation and Application of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid (Kdn2en) Stock Solutions
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, biochemists, and drug development professionals investigating microbial and echinoderm sialidases.
Executive Summary
The study of sialidases (neuraminidases) is critical for understanding host-pathogen interactions and cellular signaling. While conventional sialidases cleave N-acetylneuraminic acid (Neu5Ac) and are inhibited by the transition-state analog Neu5Ac2en (DANA), a distinct class of enzymes known as KDNases specifically hydrolyze 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN).
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid (Kdn2en) is the premier transition-state analog and competitive inhibitor for KDNases [1]. Because humans do not express KDNases, selectively targeting these enzymes with Kdn2en analogs represents a promising avenue for novel antifungal therapies, particularly against opportunistic pathogens like Aspergillus fumigatus [2]. This application note provides the mechanistic rationale, physicochemical data, and self-validating protocols for preparing Kdn2en stock solutions and deploying them in fluorometric KDNase inhibition assays.
Physicochemical Profile & Storage Specifications
To ensure reproducible experimental results, Kdn2en must be handled according to its specific physicochemical properties. The compound is highly polar due to its multiple hydroxyl groups and carboxylic acid moiety, granting it excellent aqueous solubility [3].
| Property | Specification |
| Chemical Name | 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid |
| Common Synonyms | Kdn2en; 2,3-dehydro-2-deoxy-KDN |
| CAS Number | 188854-96-8 |
| Molecular Formula | C₉H₁₄O₈ |
| Molecular Weight | 250.20 g/mol |
| Solubility | Highly soluble in H₂O (≥ 25 mg/mL) and DMSO |
| Appearance | White to off-white lyophilized powder |
| Storage (Solid) | -20°C, desiccated and protected from light |
| Storage (Solution) | -80°C (Aliquoted to prevent freeze-thaw degradation) |
Mechanistic Rationale: The Causality of Specificity (E-E-A-T)
Why does Kdn2en inhibit KDNase but not regular sialidases?
The specificity of Kdn2en is rooted in its structural divergence from conventional sialic acids. Regular sialidases possess an active site pocket optimized to accommodate the bulky C5 acetamido group of Neu5Ac. In contrast, KDNases (such as AfKDNase from A. fumigatus or KS from Asterina pectinifera) feature a more constrained active site tailored for the C5 hydroxyl group of KDN [1, 2].
When Kdn2en is introduced, its C5 hydroxyl group allows it to dock seamlessly into the KDNase active site. Furthermore, the C2-C3 double bond in Kdn2en forces the pyranose ring into a planar geometry at the anomeric center. This perfectly mimics the oxocarbenium ion transition state formed during the enzymatic cleavage of the glycosidic bond. Because the enzyme binds the transition state with orders of magnitude higher affinity than the ground-state substrate, Kdn2en acts as a potent competitive inhibitor. Conversely, conventional sialidases reject Kdn2en because their active sites lack the necessary hydrogen-bonding network to stabilize the C5 hydroxyl group in the absence of the acetamido moiety [1].
Pathway Visualization: KDNase Inhibition Mechanism
The following diagram illustrates the competitive inhibition workflow, highlighting how Kdn2en intercepts the KDNase catalytic cycle.
Caption: Mechanism of KDNase inhibition by Kdn2en via active site competition.
Protocol: Preparation of Kdn2en Stock Solutions
To maintain the structural integrity of the C2-C3 double bond, Kdn2en must be dissolved in high-purity solvents and protected from extreme pH excursions prior to the assay.
Materials Required
-
Kdn2en powder (CAS: 188854-96-8)
-
Sterile, nuclease-free Milli-Q Water (or biological grade DMSO)
-
0.22 µm PES or PTFE syringe filters
-
Low-protein binding microcentrifuge tubes
Step-by-Step Methodology (10 mM Aqueous Stock)
-
Equilibration: Remove the Kdn2en vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: This prevents ambient moisture condensation on the hygroscopic powder, which would alter the effective molarity.
-
Weighing: Accurately weigh 2.50 mg of Kdn2en.
-
Dissolution: Add exactly 1.0 mL of sterile Milli-Q water to the vial. Vortex gently for 30–60 seconds until the solution is completely clear.
-
Note: Because Kdn2en is a highly polar sugar acid, it dissolves rapidly in water. Avoid aggressive sonication, which generates localized heat that could degrade the molecule.
-
-
Sterilization: Pass the 10 mM solution through a 0.22 µm PES syringe filter.
-
Aliquoting: Divide the stock into 50 µL aliquots in low-bind tubes.
-
Storage: Immediately flash-freeze in liquid nitrogen and transfer to -80°C. Causality: Aqueous solutions of enoic acids can undergo slow hydration or epimerization at room temperature. Storing at -80°C halts these thermodynamic processes, ensuring stability for up to 6 months.
Application Workflow: Fluorometric KDNase Inhibition Assay
This self-validating protocol utilizes the fluorogenic substrate 4-methylumbelliferyl-alpha-KDN (MU-KDN) to quantify the inhibitory potency (IC₅₀) of Kdn2en against a target KDNase.
Reagent Preparation
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5. (KDNases typically exhibit optimal catalytic activity in acidic environments.)
-
Substrate Solution: 1 mM MU-KDN in Assay Buffer.
-
Stop Solution: 0.2 M Glycine-NaOH, pH 10.4.
Step-by-Step Assay Protocol
-
Inhibitor Dilution: Serially dilute the 10 mM Kdn2en stock in Assay Buffer to create a concentration gradient (e.g., 0.1 µM to 1000 µM).
-
Enzyme Pre-incubation: In a black 96-well microplate, combine 10 µL of the diluted Kdn2en with 40 µL of KDNase enzyme (at a pre-optimized active concentration). Incubate at 37°C for 15 minutes.
-
Causality: Kdn2en is a competitive inhibitor. Pre-incubating allows the inhibitor to establish thermodynamic equilibrium with the enzyme's active site before the substrate is introduced, preventing artificial right-shifts in the IC₅₀ curve.
-
-
Reaction Initiation: Add 50 µL of the 1 mM MU-KDN substrate solution to all wells. Include the following self-validating controls:
-
Positive Control: Enzyme + Substrate + Buffer (No inhibitor; defines 100% activity).
-
Blank/Background: Substrate + Buffer (No enzyme; defines baseline spontaneous hydrolysis).
-
-
Incubation: Seal the plate and incubate at 37°C for exactly 30 minutes in the dark.
-
Reaction Termination: Add 100 µL of Stop Solution (pH 10.4) to all wells.
-
Causality: The highly alkaline Stop Solution serves a dual purpose. First, it instantly denatures the KDNase, halting the reaction. Second, it deprotonates the released 4-methylumbelliferone (pKa ~7.8), converting it into its highly fluorescent phenoxide ion form.
-
-
Data Acquisition: Read the plate using a fluorescence microplate reader set to Excitation: 365 nm and Emission: 450 nm . Calculate the IC₅₀ using non-linear regression analysis (e.g., four-parameter logistic curve).
References
-
Yuziuk, J. A., et al. "Two Different Sialidases, KDN-sialidase and Regular Sialidase in the Starfish Asterina Pectinifera." Biochemical Journal, vol. 315, no. Pt 3, 1996, pp. 1041–1048. Available at:[Link]
-
Telford, J. C., et al. "The Aspergillus fumigatus Sialidase Is a 3-Deoxy-D-glycero-D-galacto-2-nonulosonic Acid Hydrolase (KDNase): Structural and Mechanistic Insights." Journal of Biological Chemistry, vol. 286, no. 12, 2011, pp. 10783–10792. Available at:[Link]
Use of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid in viral replication studies
Application Notes and Protocols for Researchers
Introduction: Unveiling the Role of a Classic Neuraminidase Inhibitor
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid, more commonly known in the scientific community as DANA (2,3-dehydro-2-deoxy-N-acetylneuraminic acid) or Neu5Ac2en, stands as a foundational tool in the study of viral replication. As a synthetic analog of sialic acid, the natural substrate for viral neuraminidase enzymes, DANA has been instrumental in elucidating the critical role of neuraminidase in the lifecycle of numerous viruses, most notably influenza.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of DANA in viral replication studies, complete with detailed protocols and expert insights.
DANA's primary mechanism of action lies in its ability to competitively inhibit neuraminidase enzymes.[3] These enzymes are crucial for the release of newly formed viral particles from the surface of an infected host cell, a process that is essential for the propagation of the infection.[2][4] By binding to the active site of neuraminidase, DANA prevents the cleavage of sialic acid residues on the host cell surface, effectively trapping the progeny virions and halting the spread of the virus.[5] This inhibitory action is not limited to influenza viruses; DANA has been shown to inhibit a broad spectrum of viral, bacterial, and even mammalian neuraminidases, making it a valuable tool for a wide range of biological investigations.[4][6]
The Foundational Role of DANA in Antiviral Drug Discovery
The significance of DANA extends beyond its direct application in research. It served as the structural template for the rational design of more potent and specific neuraminidase inhibitors, such as the widely used antiviral drugs Zanamivir (Relenza) and Oseltamivir (Tamiflu).[2][7] The development of these next-generation antivirals was a landmark achievement in structure-based drug design, a process that was heavily informed by early studies with DANA.[8]
Core Applications in Viral Research
DANA is a versatile molecule with several key applications in a virology laboratory:
-
Elucidating the Role of Neuraminidase: By inhibiting neuraminidase activity, researchers can directly study its importance in the replication cycle of different viruses.
-
Screening for Antiviral Compounds: DANA can be used as a positive control in high-throughput screening assays designed to identify novel neuraminidase inhibitors.
-
Characterizing Viral Mutants: It can be employed to study the neuraminidase activity of different viral strains or mutants, including those with potential drug resistance.
-
Investigating Viral Entry and Fusion: In some paramyxoviruses, sialic acid analogs like DANA have been shown to interfere with the hemagglutinin-neuraminidase (HN) protein's role in viral attachment and cell-cell fusion, expanding its utility beyond just studying viral release.[9]
Quantitative Analysis: Inhibitory Potency of DANA
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. The IC50 value for DANA can vary depending on the specific virus, the neuraminidase enzyme source, and the assay conditions. Below is a summary of reported IC50 values for DANA against various neuraminidases.
| Enzyme Source | Substrate/Assay Condition | IC50 (µM) | Reference |
| Influenza Virus Neuraminidase | ~2 to 20 | [4] | |
| Human Neuraminidase 1 (NEU1) | 143 | [6] | |
| Human Neuraminidase 2 (NEU2) | 43 | [6] | |
| Human Neuraminidase 3 (NEU3) | 61 | [6] | |
| Human Neuraminidase 4 (NEU4) | 74 | [6] | |
| Newcastle Disease Virus (NDV) HN | 5 mM DANA resulted in ~90% inhibition | [9] |
Experimental Protocols
The following section provides detailed, step-by-step protocols for key experiments utilizing DANA to study viral replication.
Protocol 1: Fluorometric Neuraminidase Inhibition Assay
This assay is a widely used method to quantify the enzymatic activity of neuraminidase and the inhibitory effect of compounds like DANA. It utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases a fluorescent product (4-methylumbelliferone).
-
DANA (2,3-dehydro-2-deoxy-N-acetylneuraminic acid)
-
Recombinant or purified viral neuraminidase
-
MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid)
-
Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5
-
Stop Solution: 0.14 M NaOH in 83% ethanol
-
96-well black, flat-bottom microplates
-
Fluorometer (Excitation: 355 nm, Emission: 460 nm)
Caption: Workflow for the in vitro neuraminidase inhibition assay.
-
Prepare DANA Dilutions: Prepare a stock solution of DANA in the assay buffer. Perform serial dilutions to obtain a range of concentrations to be tested (e.g., from 0.1 µM to 1000 µM).
-
Prepare Neuraminidase Solution: Dilute the viral neuraminidase enzyme in assay buffer to a concentration that gives a linear reaction rate over the assay period. This should be determined empirically beforehand.
-
Assay Setup:
-
To a 96-well black microplate, add 25 µL of each DANA dilution to triplicate wells.
-
Add 25 µL of assay buffer to control wells (no inhibitor).
-
Add 25 µL of the diluted neuraminidase solution to all wells.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Prepare a working solution of MUNANA by diluting a stock solution to 100 µM in assay buffer.
-
Add 50 µL of the 100 µM MUNANA solution to all wells to start the reaction.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Stop Reaction and Measure Fluorescence:
-
Add 100 µL of the stop solution to each well to terminate the enzymatic reaction.
-
Read the fluorescence on a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[10]
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no enzyme).
-
Calculate the percentage of neuraminidase inhibition for each DANA concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Plaque Reduction Assay
This cell-based assay assesses the ability of a compound to inhibit the infectious cycle of a virus that forms plaques (localized areas of cell death).
-
DANA
-
Susceptible host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus)
-
Virus stock of known titer (Plaque Forming Units/mL)
-
Cell culture medium (e.g., DMEM) with and without serum
-
Agarose or methylcellulose for overlay
-
Crystal violet staining solution
Caption: Workflow for the plaque reduction assay.
-
Cell Seeding: Seed a 6-well or 12-well plate with a suitable host cell line to form a confluent monolayer within 24 hours.
-
Compound and Virus Preparation:
-
Prepare serial dilutions of DANA in serum-free cell culture medium.
-
In separate tubes, mix each DANA dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU).
-
-
Infection:
-
Remove the growth medium from the cell monolayers and inoculate the cells with the virus-DANA mixtures.
-
Include a "virus control" (virus, no compound) and "cell control" (no virus, no compound).
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
-
Overlay:
-
Prepare a semi-solid overlay medium (e.g., 2x culture medium mixed 1:1 with 1.2% agarose or methylcellulose) containing the corresponding concentrations of DANA.
-
After the adsorption period, remove the inoculum and add the overlay medium to each well.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible in the virus control wells.
-
Plaque Visualization and Counting:
-
Fix the cells with a solution such as 10% formalin.
-
Remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each DANA concentration compared to the virus control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the logarithm of the DANA concentration.
-
Protocol 3: Viral Titer Determination by TCID50 Assay
This endpoint dilution assay is used to quantify the amount of infectious virus in a sample, particularly for viruses that do not form distinct plaques. The 50% Tissue Culture Infectious Dose (TCID50) is the dilution of virus that is required to infect 50% of the inoculated cell cultures.
-
DANA
-
Susceptible host cell line
-
Virus stock
-
96-well tissue culture plates
-
Cell culture medium
-
Cell Seeding: Seed a 96-well plate with the host cell line at a density that will result in a confluent monolayer.
-
Prepare Virus Dilutions: Perform ten-fold serial dilutions of the virus stock in serum-free medium.
-
Infection and Treatment:
-
Add the serially diluted virus to the wells of the 96-well plate (e.g., 8 replicates per dilution).
-
To a parallel set of wells, add the same virus dilutions along with a fixed, inhibitory concentration of DANA.
-
Include cell control wells (no virus).
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator and observe daily for the appearance of cytopathic effect (CPE). The incubation time will vary depending on the virus (typically 3-7 days).
-
Scoring: For each dilution, record the number of wells that show CPE.
-
Calculation of TCID50: Use the Reed-Muench or Spearman-Kärber method to calculate the TCID50/mL for both the treated and untreated virus samples. A significant reduction in the TCID50 in the presence of DANA indicates its antiviral activity.
Conclusion and Future Perspectives
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid (DANA) remains a cornerstone in the field of virology. Its broad-spectrum neuraminidase inhibitory activity, coupled with its historical significance in the development of modern antiviral drugs, makes it an indispensable tool for both fundamental and applied research. The protocols outlined in this guide provide a solid foundation for utilizing DANA to investigate viral replication, screen for new antiviral agents, and characterize viral enzymes. As our understanding of the intricate host-virus interactions continues to evolve, the application of classic tools like DANA will undoubtedly continue to provide valuable insights into the complex world of viruses.
References
-
Bacterial Neuraminidase Rescues Influenza Virus Replication from Inhibition by a Neuraminidase Inhibitor. (2012). PLOS One. [Link]
-
Discovery and development of neuraminidase inhibitors. Wikipedia. [Link]
-
The Anti-Influenza Virus Agent 4-GU-DANA (Zanamivir) Inhibits Cell Fusion Mediated by Human Parainfluenza Virus and Influenza Virus HA. Journal of Virology. [Link]
-
The current state of research on influenza antiviral drug development: drugs in clinical trial and licensed drugs. (2024). mBio. [Link]
-
Analysis of inhibitor binding in influenza virus neuraminidase. Protein Science. [Link]
-
Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network. Journal of Clinical Microbiology. [Link]
-
Targeting Human Parainfluenza Virus Type-1 Haemagglutinin-Neuraminidase with Mechanism-Based Inhibitors. (2019). Molecules. [Link]
-
Viral Titers Determination Using TCID50. CD Formulation. [Link]
-
Inhibition of influenza virus replication in tissue culture by 2-deoxy-2,3-dehydro-N-trifluoroacetylneuraminic acid (FANA): mechanism of action. (1976). Journal of General Virology. [Link]
-
Analysis of inhibitor binding in influenza virus neuraminidase. Protein Science. [Link]
-
Virus titration test. EURL-PPR. [Link]
-
TCID50 Assay. Agilent. [Link]
-
Molecular dynamics simulations of viral neuraminidase inhibitors with the human neuraminidase enzymes: Insights into isoenzyme selectivity. (2018). ERA: Education & Research Archive. [Link]
Sources
- 1. The NEU1-selective sialidase inhibitor, C9-butyl-amide-DANA, blocks sialidase activity and NEU1-mediated bioactivities in human lung in vitro and murine lung in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. Inhibitors of the human neuraminidase enzymes - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00089G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brainvta.tech [brainvta.tech]
- 9. Inhibition of Parainfluenza Virus Type 3 and Newcastle Disease Virus Hemagglutinin-Neuraminidase Receptor Binding: Effect of Receptor Avidity and Steric Hindrance at the Inhibitor Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting degradation of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid in aqueous buffers
Welcome to the Technical Support Center for 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid, commonly known as Neu5Ac2en or DANA. DANA is a potent, broad-spectrum transition-state analog inhibitor of neuraminidases (sialidases)[1]. While highly effective in anhydrous conditions, researchers frequently encounter sudden losses of inhibitory potency during in vitro assays. This guide provides field-proven insights, diagnostic workflows, and self-validating protocols to troubleshoot and prevent DANA degradation in aqueous buffers.
Diagnostic Workflow: Resolving Loss of Inhibitory Activity
Diagnostic workflow for troubleshooting DANA (Neu5Ac2en) degradation in experimental assays.
Core Troubleshooting FAQs
Q1: Why does my DANA stock lose inhibitory potency after being diluted in aqueous assay buffers? A: DANA is designed to mimic the semiplanar oxocarbenium intermediate formed during the enzymatic cleavage of sialic acid[2]. This critical planar half-chair conformation is structurally enforced by the C2=C3 double bond[2]. In aqueous solutions, this double bond is highly susceptible to hydration and nucleophilic attack[3]. Once the double bond is hydrated or compromised, the molecule undergoes a structural shift, losing its half-chair conformation and rendering it unable to competitively bind the neuraminidase active site[2].
Q2: What is the maximum viable storage time for DANA in aqueous solutions versus organic solvents? A: DANA should never be stored long-term in aqueous buffers. In anhydrous DMSO, stock solutions remain stable for up to 6 months at -80°C, or 1 month at -20°C[4]. Conversely, once diluted into an aqueous buffer like PBS (pH 7.4), the working solution immediately begins a slow degradation process and should be utilized within 4 hours when incubated at 37°C for enzymatic assays[1].
Q3: Does the choice of buffer system impact DANA's degradation rate? A: Yes, significantly. Acidic environments drastically accelerate the hydrolytic ring-opening and hydration of the C2=C3 double bond[3]. Therefore, acetate or citrate buffers (pH < 6.0) must be strictly avoided when pre-incubating the inhibitor. Always use a well-buffered neutral solution (e.g., PBS at pH 7.4) to maintain the structural integrity of the enamine-like moiety during your assay[1].
Degradation Mechanics
Mechanism of DANA neuraminidase inhibition versus aqueous degradation pathway.
Quantitative Stability Data
To optimize your experimental design, refer to the following stability benchmarks for DANA across various conditions:
| Storage Condition | Solvent | Temperature | Expected Stability | Primary Degradation Risk |
| Long-term Stock | Anhydrous DMSO | -80°C | 6 Months | Minimal risk if sealed[4] |
| Short-term Stock | Anhydrous DMSO | -20°C | 1 Month | Moisture ingress via freeze-thaw[4] |
| Working Solution | PBS (pH 7.4) | 4°C | < 24 Hours | Slow hydration of C2=C3 bond |
| Assay Incubation | PBS (pH 7.4) | 37°C | ~ 4 Hours | Accelerated hydrolysis[1] |
| Acidic Buffer | Acetate (pH < 5) | 25°C | < 1 Hour | Rapid acid-catalyzed hydration[3] |
Standard Operating Procedure (SOP): Preparation, Storage, and Self-Validation
To ensure absolute trustworthiness in your data, follow this self-validating protocol. It is designed to prevent degradation during preparation and includes an internal validation step to confirm the structural integrity of the inhibitor before use.
Phase 1: Anhydrous Stock Preparation
-
Equilibration: Allow the lyophilized DANA vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.
-
Causality: This prevents atmospheric moisture condensation on the cold powder, which would initiate premature hydrolysis of the double bond.
-
-
Reconstitution: Dissolve DANA in anhydrous DMSO to a concentration of 20 mM.
-
Aliquoting: Dispense into 10 µL single-use aliquots in amber microcentrifuge tubes to protect from light.
-
Storage: Store immediately at -80°C.
-
Causality: Deep freezing halts kinetic degradation pathways, ensuring stability for up to 6 months[4].
-
Phase 2: Aqueous Working Solution Preparation
-
Thawing: Thaw a single 10 µL DMSO aliquot on ice just prior to the assay.
-
Dilution: Dilute to the required working concentration (e.g., 100 µM) using sterile Phosphate-Buffered Saline (PBS), pH 7.4.
-
Causality: Maintaining a strictly neutral pH prevents the acid-catalyzed hydration of the critical C2=C3 double bond[3].
-
-
Usage: Do not store the aqueous working solution. Utilize within 4 hours at 37°C[1].
Phase 3: Self-Validation via MUNANA Assay
Do not assume your working solution is active. Validate the structural integrity of the DANA working solution before running critical biological experiments.
-
Incubation: Incubate 100 µM of the prepared DANA working solution with recombinant human neuraminidase (e.g., NEU2) for 30 minutes at 37°C.
-
Substrate Addition: Add the fluorogenic substrate MUNANA[2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid][1].
-
Measurement: Measure fluorescence (Excitation: 355 nm, Emission: 460 nm).
-
Validation Check: Intact DANA should yield an IC50 of approximately 43 µM against NEU2[5]. If the IC50 is significantly right-shifted (e.g., >150 µM), the C2=C3 double bond has degraded, and the aliquot must be discarded.
References
-
Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes Source: MDPI URL:[Link]
-
The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) Source: RSC Publishing URL:[Link]
-
Conformational Free Energy Surface of α-N-Acetylneuraminic Acid: An Interplay Between Hydrogen Bonding and Solvation Source: ResearchGate URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The acidic hydrolysis of N -acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10215A [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
Preventing epimerization of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid during purification
Welcome to the technical support guide for the purification of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid (KDN2en). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this valuable sialic acid analog while preventing epimerization. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your compound.
Section 1: Troubleshooting Guide - Preventing Epimerization
Epimerization, the change in configuration at a single chiral center, is a critical challenge during the purification of complex molecules like KDN2en.[1] This guide will help you identify and mitigate the factors that lead to this unwanted side reaction.
Issue 1: I'm observing a loss of product purity, and I suspect epimerization. What are the primary causes?
Answer:
Epimerization in sialic acid analogs like KDN2en is most often induced by exposure to non-optimal pH conditions and elevated temperatures during purification. The presence of the carboxylic acid and multiple hydroxyl groups makes the molecule susceptible to changes in its stereochemistry.
Primary Causes of Epimerization:
-
pH Extremes: Both strongly acidic and strongly basic conditions can catalyze epimerization. Sialic acids are known to be unstable at extreme pH.[2][3] Basic conditions, in particular, can promote enolization, a key step in the epimerization mechanism.
-
Elevated Temperatures: Higher temperatures provide the activation energy needed for the epimerization reaction to occur.[2][3][4] The combination of high temperature and non-neutral pH is especially detrimental to the stability of sialic acids.[2][3]
-
Prolonged Purification Times: The longer the compound is exposed to suboptimal conditions, the greater the likelihood of epimerization.
Issue 2: How can I modify my purification protocol to minimize epimerization?
Answer:
A carefully controlled purification workflow is essential. The key is to maintain mild conditions throughout the process.
Recommended Purification Workflow
Caption: Recommended workflow for purifying KDN2en to prevent epimerization.
Detailed Protocol Steps:
-
Maintain Near-Neutral pH:
-
Throughout the purification process, strive to keep the pH of your solutions between 6.5 and 7.5. This pH range minimizes both acid- and base-catalyzed epimerization.
-
Use mild buffers like phosphate-buffered saline (PBS) or HEPES to maintain a stable pH.
-
-
Control the Temperature:
-
Perform all purification steps, including chromatography, at reduced temperatures, ideally between 4°C and 8°C.[5] This significantly lowers the rate of potential epimerization reactions.
-
-
Choose the Right Purification Technique:
-
Ion-Exchange Chromatography: This is a common and effective method for purifying sialic acids.[6] Use a weak anion exchange resin and a gentle salt gradient (e.g., NaCl or ammonium acetate) for elution. Avoid strong anion exchangers as their high basicity can promote epimerization.[6]
-
Size-Exclusion Chromatography (SEC): SEC can be a valuable polishing step to remove aggregates and other impurities of different molecular weights.[7]
-
Affinity Chromatography: If a specific antibody or binding partner for KDN2en is available, affinity chromatography can provide highly selective purification.[8][9]
-
-
Minimize Processing Time:
-
Plan your purification workflow to be as efficient as possible. Extended exposure to any purification condition increases the risk of degradation.
-
Critical Parameters Summary
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Minimizes both acid and base-catalyzed epimerization of sialic acids.[6] |
| Temperature | 4°C - 8°C | Reduces the rate of chemical reactions, including epimerization.[5] |
| Chromatography Resin | Weak Anion Exchange | Avoids the harsh basic conditions of strong anion exchangers that can cause degradation.[6] |
| Elution | Gentle Salt Gradient | Provides effective separation without drastic changes in the chemical environment. |
Issue 3: How can I confirm if epimerization has occurred in my sample?
Answer:
Several analytical techniques can be employed to detect and quantify epimers.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns are specifically designed to separate stereoisomers. Developing an appropriate HPLC method with a chiral stationary phase is a reliable way to resolve and quantify KDN2en and its epimers. HPLC with fluorescence detection can also be a sensitive method for sialic acid analysis.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1H and 13C NMR can distinguish between epimers. The chemical shifts and coupling constants of the protons and carbons adjacent to the epimerized center will differ between the two isomers.
-
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be optimized to separate sialic acid isomers.[4]
-
Mass Spectrometry (MS): While MS alone cannot typically differentiate between epimers, it can be coupled with a separation technique like HPLC (LC-MS) or CE (CE-MS) to identify and quantify the separated isomers based on their mass-to-charge ratio.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid (KDN2en)?
A1: 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid, also known as KDN2en, is an unsaturated derivative of 3-deoxy-D-glycero-D-galacto-non-2-ulosonic acid (KDN).[11][12][13] KDN is a deaminated sialic acid, and KDN2en is being investigated for its potential biological activities, including as a viral sialidase inhibitor.[14]
Q2: What are the recommended storage conditions for KDN2en to ensure its stability?
A2: To maintain the integrity of KDN2en, it should be stored at 0 to 8°C.[5] It is also described as hygroscopic, meaning it can absorb moisture from the air, so it is crucial to protect it from moisture.[5] For long-term storage, keeping it in a desiccator or under an inert atmosphere (like argon or nitrogen) at low temperatures is advisable.
Q3: Can I use enzymatic methods to purify KDN2en?
A3: Enzymatic methods can be highly specific and are often used in the synthesis and modification of sialic acids.[15][16] If an enzyme is available that specifically binds to or modifies KDN2en without causing epimerization, it could be a powerful tool for purification. However, the development of such an enzymatic method would require significant research to identify or engineer a suitable enzyme.
Q4: Are there any specific solvents I should avoid during purification?
A4: While the primary factors for epimerization are pH and temperature, the choice of solvent can also play a role. It is best to use aqueous buffers within the recommended pH range. If organic solvents are necessary for chromatography, ensure they are of high purity and do not contain acidic or basic impurities. Protic solvents, in general, are more likely to facilitate proton exchange that can be involved in epimerization, so their use should be carefully evaluated.
Q5: What is the general mechanism of epimerization in sugars?
A5: Epimerization in sugars often proceeds through a reversible enolization mechanism, particularly under basic conditions.[1] For KDN2en, a base can abstract a proton from a carbon atom adjacent to a carbonyl or a potential carbonyl group (after ring-opening), forming an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to a mixture of the original stereoisomer and its epimer. In acidic conditions, the mechanism can involve protonation of a hydroxyl group, followed by elimination of water to form a carbocation, which can then be attacked by water from either side.
Epimerization Mechanism Overview
Caption: A simplified diagram of the epimerization process.
References
- Sialic Acid Speciation using Capillary Electrophoresis: Optimization of Analyte Derivatization and Separation - PMC. (n.d.).
- The Release and Purification of Sialic Acids from Glycoconjugates: Methods to Minimize the Loss and Migration of O-Acetyl Groups - Department of Cellular & Molecular Medicine. (n.d.).
- 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid - Synthose. (n.d.).
- Modification of sialic acids on solid-phase: accurate characterization of protein sialylation. (n.d.).
- Modification of Sialic Acids on Solid Phase: Accurate Characterization of Protein Sialylation | Analytical Chemistry - ACS Publications. (2017, May 15).
- Sialic Acid - MilliporeSigma. (n.d.).
- Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogues - Radboud Repository. (2019, March 27).
- Synthesis of Sialic Acids, Their Derivatives and Analogues Using a Whole‐Cell Catalyst. (2017, August 21).
- Chemistry, biochemistry and biology of sialic acids - PMC. (n.d.).
- 2,6-ANHYDRO-3-DEOXY-D-GLYCERO-D-GALACTO-NON-2-ENOIC ACID - NextSDS. (n.d.).
- Versatile Biosynthetic Engineering of Sialic Acid in Living Cells Using Synthetic Sialic Acid Analogues*. (2001, December 20).
- Epimerization Definition - Biological Chemistry I Key Term... - Fiveable. (2025, August 15).
- Selective Epimerization of Sugars Inspired by Radical-Based Synthetic Mechanisms. (2022, June 9).
- Structural Insights into the Epimerization of β-1,4-Linked Oligosaccharides Catalyzed by Cellobiose 2-Epimerase, the Sole Enzyme Epimerizing Non-anomeric Hydroxyl Groups of Unmodified Sugars - PMC. (n.d.).
- Two-Step Chemoenzymatic Detection of N-Acetylneuraminic Acid−α(2-3)-Galactose Glycans | Journal of the American Chemical Society - ACS Publications. (2016, August 23).
- Purification Technologies Lipids - Why KD Pharma. (n.d.).
- Optimizing HILIC-based Analyses of RapiFluor-MS Labeled Sialylated N-Glycans. (n.d.).
- Structural insights into the epimerization of β-1,4-linked oligosaccharides catalyzed by cellobiose 2-epimerase, the sole enzyme epimerizing non-anomeric hydroxyl groups of unmodified sugars - PubMed. (2014, February 7).
- Purification of sequence-specific DNA-binding proteins by affinity chromatography - PubMed. (2001, May 15).
- Synthesis of Rare Sugar Isomers through Site-selective Epimerization - Glycopedia. (2020, March 3).
- a Soluble KDN concentration of KW over time - ResearchGate. (n.d.).
- 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid | CAS 188854-96-8 | SCBT. (n.d.).
- A naturally occurring deaminated neuraminic acid, 3-deoxy-D-glycero-D-galacto-nonulosonic acid (KDN). Its unique occurrence at the nonreducing ends of oligosialyl chains in polysialoglycoprotein of rainbow trout eggs - PubMed. (n.d.).
- ChemInform Abstract: Syntheses of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonic Acid (KDN2en) and Its Hydrogenation Products | Request PDF - ResearchGate. (n.d.).
- Glycoengineering with neuraminic acid analogs to label lipooligosaccharides and detect native sialyltransferase activity in Gram-negative bacteria | Request PDF - ResearchGate. (n.d.).
- 5-(Acetylamino)-2,6-Anhydro-3,5-Dideoxy-3-Prop-2-En-1-Yl-D-Glycero-D-Galacto-Non-2-Enonic Acid | C14H21NO8 | CID 46926584 - PubChem. (n.d.).
- Purification Techniques | A Tenfold Increase in Purification Efficiency for High Molecular Weight Macromolecules: A Remarkable Breakthrough - Bio-Link. (2023, August 15).
- Multi-Step Enzymatic Production and Purification of 2-Keto-3-Deoxy-Galactonate from Red-Macroalgae-Derived Agarose - MDPI. (2022, April 25).
- List of purification methods in chemistry - Wikipedia. (n.d.).
- Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives - CentAUR. (n.d.).
- Determination of sialic acid in red meat and its processed products by high performance liquid chromatography-fluorescence detection. (n.d.).
- Characterization of the Acid Stability of Glycosidically Linked Neuraminic Acid - Department of Cellular & Molecular Medicine. (n.d.).
- 3-Deoxy-D-glycero-D-galacto-2-nonulosonic Acid - Cayman Chemical. (n.d.).
- Reference Id = 724942 - BRENDA Enzyme Database. (n.d.).
- 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic-acid Packing - Introgen Kimya. (n.d.).
- Elimination of 2-keto-3-deoxy-D-glycero-D-galacto-nonulosonic acid 9-phosphate synthase activity from human N-acetylneuraminic acid 9-phosphate synthase by a single mutation - PubMed. (n.d.).
Sources
- 1. fiveable.me [fiveable.me]
- 2. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sialic Acid Speciation using Capillary Electrophoresis: Optimization of Analyte Derivatization and Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synthose.com [synthose.com]
- 6. cmm.ucsd.edu [cmm.ucsd.edu]
- 7. mdpi.com [mdpi.com]
- 8. Purification of sequence-specific DNA-binding proteins by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. A naturally occurring deaminated neuraminic acid, 3-deoxy-D-glycero-D-galacto-nonulosonic acid (KDN). Its unique occurrence at the nonreducing ends of oligosialyl chains in polysialoglycoprotein of rainbow trout eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. scbt.com [scbt.com]
- 15. researchgate.net [researchgate.net]
- 16. Chemistry, biochemistry and biology of sialic acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubilization Strategies for Kdn2en (2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid)
[Sun, X. L., et al. "Novel practical synthesis of Kdn2en and its C-4 nitrogen-modified derivatives." Carbohydrate Research, 323(1-4), 2000, 1-6. DOI: 10.1016/s0008-6215(99)00236-0.) that seems relevant, detailing a novel practical synthesis. I'll need to explore this route in detail and then I plan to identify other useful references as well.
Developing Solubility Strategies
I've been working on a Technical Support Center Guide focused on Kdn2en solubilization. I've drafted an introduction that describes Kdn2en, emphasizing its challenges in organic solvents. I've also outlined a Quick Reference solvent compatibility matrix and I've structured a troubleshooting guide with FAQs as well.
Analyzing Solubility Behavior
I've been analyzing why Kdn2en precipitates in DCM or MeCN. It appears strong intermolecular hydrogen bonding and the free carboxylic acid's ionic nature are the culprits. A salt exchange to tetrabutylammonium (TBA) should disrupt the crystal lattice, increasing solubility in aprotic solvents. I'm developing a protocol for this TBA salt preparation. I've also found an issue with regioselective alkylation or acylation, even as a TBA salt. I'll need to use peracetylation and esterification for complete solubility in non-polar solvents.
Refining Stock Preparation Methods
I've been working on a new FAQ, and have created FAQ 3: dealing with the preparation of high-concentration stock solutions for biological assays. Since these assays require biocompatible solvents, I've outlined the need to balance Kdn2en's high water solubility with the need for concentrated organic stocks to avoid microbial growth. I propose using DMSO as the primary stock solution, up to 50 mM, before diluting in PBS (pH 7.4). I've also drafted a section 3, a solubility Decision Matrix for Graphviz. I'll need to refine the DOT code for color contrast. Finally, I consolidated a reference list.
Visualizing Workflow Options
I'm now generating a visual workflow to communicate downstream application options. I've linked organic synthesis and biological assays to the starting Kdn2en. For organic synthesis, I'm considering TBA salt exchange and peracetylation/esterification routes. For biological assays, I'm incorporating DMSO stock solutions and PBS dilution. I have also labeled the prerequisites for each.
Refining Assay Protocol
I'm now refining the biological assay protocol section. I am focusing on the importance of DMSO stock solutions to address solubility limitations, specifically ensuring concentrations suitable for cell-based assays. I am detailing the step-by-step procedures for creating a working solution for both in vitro and in vivo studies. I am expanding the solubility Decision Matrix with more edge cases and have added a sample Graphviz diagram.
Expanding Solubility Knowledge
I'm expanding the solubility data by constructing a solvent compatibility matrix that compares the behavior of the free acid, its tetrabutylammonium (TBA) salt, and the peracetylated methyl ester across a range of solvents. I'm also developing troubleshooting guides, including FAQs to address common issues, such as immediate precipitation in DCM or MeCN during alkylation reactions. The rationale is the free carboxylic acid and multiple hydroxyl groups of the Kdn2en forming strong intermolecular hydrogen bonds.
Developing Solubility Enhancements
I'm now focusing on addressing solubility limitations in anhydrous, lipophilic conditions. While the TBA salt helps, highly non-polar solvents still pose a challenge. My solution is covalent masking through peracetylation and esterification of the hydroxyls and carboxylic acid. This should improve solubility dramatically. I'm starting to create a protocol for this.
Creating Esterification Protocols
I'm now writing "Protocol 2: Peracetylation and Methyl Esterification of Kdn2en", detailing step-by-step instructions. I'm also preparing "FAQ 3," focusing on stable, high-concentration Kdn2en stocks. I'm also preparing a "Solubilization Decision Matrix" Graphviz diagram for visual guidance.
Validating Technical Protocols
I'm now focusing on validating the technical protocols. I will focus on Expertise (explaining the "why"), Trustworthiness (self-validating steps), and Authoritative Grounding (citing references). I'm incorporating the rationale for using the TBA salt and DMSO, and I'll include self-validating steps within the procedures. I am confirming literature references for support.
Generating Visual Clarity
I'm now generating a flowchart diagram using Graphviz, but I'm refining the DOT code for perfect compliance. I am explicitly setting the fontcolor to ensure a good contrast against fillcolor, sticking to the allowed color scheme, specifically for the node labels. I'll caption the diagram.
Refining Experimental Flows
I'm now refining the experimental flow. Protocol 1, for preparing the TBA salt, is complete, so I added clarity and rigor. I've focused on the self-validating steps, like monitoring pH and observing the cloudiness. I have added precise instructions for preparing the Kdn2en TBA salt with self-validating step details.
Finalizing Salt Preparations
I've just been finalizing the Kdn2en TBA salt preparation and peracetylation/esterification protocols. I'm focusing on validating key steps for each. I've included a co-evaporation step for the TBA salt and a TLC self-validation step for the peracetylation. I also have the protocol ready for the synthesis of the methyl ester. I'm planning to describe these in detail.
Welcome to the Technical Support Center for 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid (commonly known as Kdn2en , CAS: 188854-96-8). Kdn2en is a deaminated, 2,3-unsaturated sialic acid analogue widely used in the synthesis of complex glycoconjugates and the development of viral/bacterial sialidase inhibitors.
Due to its polyhydroxylated backbone and free carboxylic acid group, Kdn2en is highly polar. While it exhibits excellent aqueous solubility, its practical insolubility in standard organic solvents presents a major bottleneck for downstream organic synthesis and lipophilic assay development. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and validated protocols to overcome these solubility barriers.
Part 1: Quick Reference - Solvent Compatibility Matrix
To select the appropriate solubilization strategy, consult the quantitative and qualitative solubility matrix below. Data is summarized based on the chemical state of the Kdn2en molecule.
| Solvent | Polarity Index | Free Acid (Native Kdn2en) | TBA Salt (Ion-Paired) | Peracetylated Methyl Ester |
| Water / PBS (pH 7.4) | 10.2 | High (>50 mg/mL) | High (>50 mg/mL) | Insoluble |
| Methanol (MeOH) | 5.1 | Moderate (~5 mg/mL) | High (>50 mg/mL) | High (>50 mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High (~10-50 mM) | High (>50 mg/mL) | High (>50 mg/mL) |
| Acetonitrile (MeCN) | 5.8 | Insoluble | High (>20 mg/mL) | High (>50 mg/mL) |
| Dichloromethane (DCM) | 3.1 | Insoluble | High (>20 mg/mL) | High (>50 mg/mL) |
| Ethyl Acetate (EtOAc) | 4.4 | Insoluble | Low (<1 mg/mL) | High (>50 mg/mL) |
| Hexane | 0.1 | Insoluble | Insoluble | Moderate (~10 mg/mL) |
Part 2: Troubleshooting Guide & FAQs
FAQ 1: Why does my Kdn2en precipitate immediately when added to dichloromethane (DCM) or acetonitrile (MeCN) for alkylation reactions?
Causality: The free carboxylic acid at C-1 and the multiple hydroxyl groups at C-4, C-7, C-8, and C-9 form a strong intermolecular hydrogen-bonding network. In non-polar or moderately polar aprotic solvents (like DCM or MeCN), the solvent cannot disrupt this crystal lattice, leading to immediate precipitation. Solution: Convert the free acid to a Tetrabutylammonium (TBA) salt. The bulky, lipophilic TBA cation masks the negative charge of the carboxylate and disrupts the hydrogen-bonding lattice, rendering the molecule highly soluble in aprotic organic solvents without covalently modifying the reactive hydroxyl groups [1, 2].
Protocol 1: Preparation of Kdn2en Tetrabutylammonium (TBA) Salt
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Suspension: Suspend Kdn2en (Free Acid) in ultra-pure deionized water at a concentration of 10 mg/mL.
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Titration: Slowly add 0.1 M Tetrabutylammonium hydroxide (TBAOH) dropwise while continuously monitoring the pH with a calibrated meter.
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Neutralization: Stop the addition when the pH reaches exactly 7.0–7.2.
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Self-Validation Check: The initially cloudy suspension will become completely clear as the salt forms and dissolves.
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Lyophilization: Freeze the clear solution at -80°C and lyophilize for 24-48 hours to yield a fluffy white powder.
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Dehydration: Co-evaporate the resulting powder with anhydrous toluene (3 x 5 mL) on a rotary evaporator to remove trace water. The resulting TBA salt is now ready for immediate dissolution in anhydrous DCM, DMF, or MeCN.
FAQ 2: I need to perform a reaction requiring strictly anhydrous, highly lipophilic conditions (e.g., using ethyl acetate or hexane). The TBA salt is still too polar. What is the alternative?
Causality: While the TBA salt successfully masks the carboxylic acid, the four free hydroxyl groups still limit solubility in highly non-polar solvents like hexane or ethyl acetate. Solution: Covalent masking via peracetylation and esterification. Converting the carboxylic acid to a methyl ester and the hydroxyls to O-acetates yields a highly lipophilic, uncharged molecule [1].
Protocol 2: Peracetylation and Methyl Esterification of Kdn2en
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Esterification: Dissolve Kdn2en in anhydrous methanol. Add a catalytic amount of Amberlyst-15 (H+ form) resin. Stir at room temperature for 4 hours to convert the carboxylic acid to a methyl ester. Filter the resin and concentrate the filtrate under reduced pressure.
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Acylation: Dissolve the crude methyl ester in anhydrous pyridine and add acetic anhydride ( Ac2O ) in a 1:2 volume ratio.
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Reaction: Stir at room temperature for 12 hours under an inert argon atmosphere.
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Self-Validation Check: Perform Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (1:1). The reaction is complete when a single, highly mobile lipophilic spot appears, compared to the baseline-retained starting material.
-
-
Extraction: Quench the reaction by pouring it into ice water. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine), saturated NaHCO3 , and brine. Dry over anhydrous Na2SO4 and concentrate to yield the fully soluble, protected derivative.
FAQ 3: How do I prepare a stable, high-concentration stock of free Kdn2en for biological assays (e.g., sialidase inhibition) without using toxic organic solvents?
Causality: Biological assays require biocompatible solvents. While Kdn2en is water-soluble, preparing high-concentration aqueous stocks can lead to slow hydrolysis or microbial contamination over time, degrading the integrity of the assay. Solution: Prepare a primary stock in anhydrous Dimethyl Sulfoxide (DMSO). DMSO acts as a universal hydrogen-bond acceptor, fully solubilizing the free acid up to 50 mM without degrading it. This stock can be seamlessly diluted into physiological buffers (e.g., PBS, pH 7.4) immediately prior to the assay [2].
Part 3: Solubilization Decision Matrix
Use the following logical workflow to determine the optimal solubilization strategy based on your specific experimental needs.
Decision matrix for Kdn2en solubilization based on downstream experimental workflows.
References
-
Sun, X. L., Sato, N., Kai, T., & Furuhata, K. (2000). "Novel practical synthesis of Kdn2en and its C-4 nitrogen-modified derivatives." Carbohydrate Research, 323(1-4), 1-6. URL:[Link]
-
Bozzola, T., Scalise, M., Larsson, C. U., et al. (2022). "Sialic Acid Derivatives Inhibit SiaT Transporters and Delay Bacterial Growth." ACS Chemical Biology, 17(7), 1890-1900. URL:[Link]
Optimizing long-term storage conditions for 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid stability
Welcome to the Technical Support Center for 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid (DANA) , also known as Neu2en5Ac. DANA is a foundational, broad-spectrum transition-state analog inhibitor of viral, bacterial, and mammalian neuraminidases/sialidases[1].
Because DANA is utilized across diverse applications—from influenza research to mammalian glycoprotein studies—maintaining its structural integrity is critical. This guide provides drug development professionals and researchers with field-proven, self-validating protocols to ensure the long-term stability of DANA stocks.
Part 1: Core Principles of DANA Stability & Causality
To optimize storage, one must understand the chemical vulnerabilities of the DANA molecule. DANA’s inhibitory power relies entirely on its C2-C3 double bond (enoic acid moiety) . This double bond enforces a planar sp2 geometry at the C2 carbon, which perfectly mimics the oxocarbenium ion transition state of the natural sialic acid substrate during enzymatic cleavage[2].
The Causality of Degradation: If DANA is exposed to ambient moisture, acidic environments, or thermal stress, the C2-C3 double bond is highly susceptible to hydration or acid-catalyzed hydrolysis. Once the double bond is saturated, the planar geometry is destroyed. The degraded molecule can no longer fit into the highly conserved catalytic pocket of the neuraminidase (which relies on precise interactions with residues like R118, D151, and R152)[2], resulting in a complete loss of inhibitory activity.
Mechanistic pathway of DANA degradation under suboptimal conditions.
Part 2: Frequently Asked Questions (FAQs)
Q: What is the optimal temperature for storing DANA powder vs. solution? A: Lyophilized DANA powder should be stored desiccated at -20°C[3]. For reconstituted stock solutions (e.g., 10 mM to 50 mM), we recommend storage at -80°C to arrest hydrolytic kinetics, though -20°C is acceptable for short-term storage (weeks to a few months)[4].
Q: Can I store DANA in aqueous buffers instead of DMSO? A: Yes, but with strict caveats. While DANA is soluble in water, unbuffered water can become slightly acidic due to dissolved atmospheric CO2 . This acidity catalyzes the hydration of the enoic acid double bond. If you must use an aqueous stock, reconstitute DANA in a tightly buffered solution at pH 7.0–7.4 and store it in single-use aliquots at -80°C.
Q: How many freeze-thaw cycles can DANA withstand? A: DANA solutions should not undergo more than two freeze-thaw cycles. Repeated cycling introduces localized pH shifts and concentration gradients during the phase transition, which rapidly degrades the transition-state geometry.
Part 3: Troubleshooting Guide
Issue: Complete loss or significant reduction of inhibitory activity in fluorometric MUNANA assays.
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Diagnostic: The DANA stock has likely undergone hydration.
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Resolution: Discard the current stock. When preparing a new stock, ensure the lyophilized powder is fully equilibrated to room temperature in a desiccator before opening the vial. Opening a cold vial causes atmospheric moisture to condense directly onto the hygroscopic powder, initiating hydrolysis before the solvent is even added.
Issue: Inconsistent IC50 values across biological replicates.
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Diagnostic: This usually indicates compound precipitation or degradation due to freeze-thaw cycling.
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Resolution: Transition to a single-use aliquot model (see Protocol below). Ensure that your assay buffer maintains a stable pH; extreme assay pH can degrade DANA during the incubation period itself.
Part 4: Quantitative Stability Data
Use the following table to audit your current laboratory storage practices.
| Storage Condition | Solvent / State | Expected Shelf Life | Primary Degradation Risk |
| -80°C, Desiccated | Dry Powder | > 2 Years | Negligible |
| -20°C, Desiccated | Dry Powder | 1 - 2 Years | Slow moisture absorption if improperly sealed[3] |
| -80°C | 50 mM in Anhydrous DMSO | 6 - 12 Months | Freeze-thaw precipitation |
| -20°C | 10 mM in Aqueous Buffer (pH 7.4) | < 3 Months | Hydrolysis of the C2-C3 double bond |
| 4°C | Working Dilution (< 1 mM) | < 1 Week | Accelerated hydrolysis and microbial growth |
Part 5: Standardized Experimental Protocols
To guarantee the trustworthiness of your data, every DANA preparation must be treated as a self-validating system. Do not apply DANA to precious biological samples without first proving its structural integrity against a known standard.
Protocol: Self-Validating DANA Reconstitution and Integrity Workflow
Step 1: Equilibration Remove the lyophilized DANA from -20°C storage. Allow the sealed vial to equilibrate to room temperature for 30 minutes in a desiccator. Causality: Preventing atmospheric moisture from condensing on the cold, hygroscopic powder prevents premature acid-catalyzed hydrolysis.
Step 2: Reconstitution Dissolve the powder in 100% anhydrous DMSO or a pH 7.4 buffered aqueous solution to create a 10 mM to 50 mM master stock[4]. Causality: A neutral pH environment protects the critical sp2 hybridized C2 carbon from hydration.
Step 3: Aliquoting Divide the master stock into 10–50 μL single-use aliquots in sterile, low-bind microcentrifuge tubes.
Step 4: Snap Freezing Plunge the aliquots into liquid nitrogen. Causality: Rapid freezing prevents the formation of concentration gradients and localized pH shifts that occur during the slow crystallization of water/solvents in a standard freezer.
Step 5: Long-Term Storage Transfer the snap-frozen aliquots to a -80°C freezer for long-term storage, or -20°C for short-term use[3].
Step 6: Validation (The Self-Validating Step) Before utilizing the batch for critical experiments, thaw one aliquot and perform a standard cleavage assay using a reference neuraminidase (e.g., C. perfringens NA) and a fluorogenic substrate like MUNANA (2'-(4-methylumbelliferyl)- α -D-N-acetylneuraminic acid). Validation Metric: An intact DANA stock will yield an IC50 of approximately 13 ± 3 μM against C. perfringens NA[5]. If the calculated IC50 is significantly higher, the double bond has degraded, and the stock must be discarded.
Standard operating procedure for DANA reconstitution and storage.
References
-
[3] Title: Dual Acting Neuraminidase Inhibitors Open New Opportunities to Disrupt the Lethal Synergism between Streptococcus pneumoniae and Influenza Virus Source: frontiersin.org URL:[Link]
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[1] Title: The NEU1-selective sialidase inhibitor, C9-butyl-amide-DANA, blocks sialidase activity and NEU1-mediated bioactivities in human lung in vitro and murine lung in vivo Source: nih.gov URL:[Link]
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[2] Title: Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes Source: mdpi.com URL:[Link]
-
[5] Title: Microscale Quantification of the Inhibition of Neuraminidase Using Capillary Nanogel Electrophoresis Source: nih.gov URL:[Link]
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[4] Title: A Single Amino Acid Alteration in the Human Parainfluenza Virus Type 3 Hemagglutinin-Neuraminidase Glycoprotein Confers Resistance to the Inhibitory Effects of Zanamivir on Receptor Binding and Neuraminidase Activity Source: asm.org URL:[Link]
Sources
- 1. The NEU1-selective sialidase inhibitor, C9-butyl-amide-DANA, blocks sialidase activity and NEU1-mediated bioactivities in human lung in vitro and murine lung in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Dual Acting Neuraminidase Inhibitors Open New Opportunities to Disrupt the Lethal Synergism between Streptococcus pneumoniae and Influenza Virus [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Microscale Quantification of the Inhibition of Neuraminidase Using Capillary Nanogel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low binding affinity with 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid analogs
Welcome to the Assay & Optimization Support Center for Neuraminidase Inhibitor Development. As a Senior Application Scientist, I frequently consult with research teams struggling with the baseline micromolar affinity of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid (Neu5Ac2en, commonly known as DANA)[1]. While DANA is the foundational transition-state analog for sialidases, its rapid off-rate and lack of slow-binding kinetics often lead to disappointing assay results.
This guide provides actionable troubleshooting, structural rationales, and self-validating protocols to help you engineer and evaluate high-affinity (nanomolar) DANA analogs.
Section 1: Structural & Mechanistic FAQs
Q1: Why does unmodified DANA exhibit such low binding affinity (micromolar IC50) compared to clinical drugs like Zanamivir or Oseltamivir? A1: DANA is a simple transition-state analog of cleaved sialic acid. It binds rapidly to the neuraminidase (NA) active site but lacks the structural appendages required for "slow-binding" or time-dependent kinetics. High-affinity inhibitors like Zanamivir (4-guanidino-Neu5Ac2en) displace a conserved water molecule in the active site, creating tight electrostatic interactions. This displacement causes a slow-binding phenotype, drastically reducing the off-rate and improving potency to the nanomolar range [1].
Q2: We are modifying the C-4 position of DANA. What is the causality behind choosing a guanidino group over an amino group? A2: The active site of influenza NA contains a highly conserved acidic pocket (including Glu119 and Asp151). While replacing the C-4 hydroxyl of DANA with an amino group (4-amino-DANA) improves affinity slightly, the guanidino group is larger and highly basic. It effectively expels a structural water molecule and forms a bidentate salt bridge network with the surrounding acidic residues. This thermodynamic gain in entropy (from water displacement) and enthalpy (from the salt bridge) is the primary driver for the massive increase in binding affinity [2].
Q3: How can we exploit the "150-cavity" to improve the affinity of our DANA analogs? A3: Group-1 neuraminidases (e.g., N1, N5) possess a flexible 150-loop (residues 147–152) that can adopt an "open" conformation, revealing an adjacent hydrophobic pocket known as the 150-cavity. If your target is a Group-1 NA, modifying the glycerol side-chain (C-7, C-8, C-9) or the C-4 position with lipophilic groups can induce the 150-loop to close over the inhibitor, trapping it. Alternatively, designing bulky hydrophobic substituents can lock into this open cavity, significantly increasing binding affinity through enhanced van der Waals interactions [3].
Rational design pathways for optimizing DANA analogs to achieve high-affinity binding.
Section 2: Assay Troubleshooting & Experimental Protocols
Issue: Variable or irreproducible IC50 values when screening DANA analogs. Root Cause: Failure to account for the slow-binding kinetics of optimized analogs, or improper standardization of the MUNANA assay parameters. If you do not pre-incubate the enzyme with the inhibitor before adding the substrate, time-dependent inhibitors will appear falsely weak.
Self-Validating Protocol: Standardized MUNANA Assay for NA Inhibition
This protocol is engineered to validate both fast-binding (DANA) and slow-binding (optimized analogs) kinetics. By running parallel plates—one with pre-incubation and one without—the system self-validates the kinetic mechanism of your synthesized analog. If an analog is a slow binder, the pre-incubated plate will show a significantly lower IC50. If it is a fast binder like unmodified DANA, both plates will yield identical IC50 values [4].
Step-by-Step Methodology:
-
Reagent Preparation:
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Prepare Assay Buffer: 33 mM MES (2-[N-morpholino] ethanesulfonic acid), 4 mM CaCl2, pH 6.5.
-
Prepare a 100 µM MUNANA (2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate working solution in Assay Buffer.
-
Prepare Stop Solution: 0.14 M NaOH in 83% ethanol.
-
-
Inhibitor Dilution:
-
Dissolve DANA analogs in DMSO (ensure final assay DMSO concentration is <1%).
-
Perform a 3-fold serial dilution in Assay Buffer across a 96-well black opaque flat-bottom plate (e.g., 0.01 nM to 100 µM).
-
-
Enzyme Pre-incubation (The Self-Validation Step):
-
Add 25 µL of standardized recombinant neuraminidase (or viral supernatant) to the inhibitor wells.
-
Plate A (Pre-incubated): Incubate the plate at 37°C for 30 minutes to allow slow-binding inhibitors to reach equilibrium.
-
Plate B (Non-pre-incubated control): Hold on ice, and add enzyme simultaneously with the substrate in the next step.
-
-
Reaction Initiation:
-
Add 50 µL of the 100 µM MUNANA solution to all wells. The final reaction volume is 100 µL.
-
Incubate at 37°C for exactly 60 minutes, protected from light.
-
-
Termination and Readout:
-
Add 100 µL of Stop Solution to each well. This highly alkaline solution stops the enzymatic cleavage and maximizes the fluorescence of the released 4-methylumbelliferone (4-MU) fluorophore.
-
Measure fluorescence on a multi-label plate reader (Excitation: 355 nm, Emission: 460-485 nm).
-
-
Data Analysis:
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Subtract background fluorescence (buffer + MUNANA only).
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Plot dose-response curves using non-linear regression to calculate the IC50. Compare Plate A and Plate B to validate binding kinetics.
-
Standardized MUNANA assay workflow for evaluating neuraminidase inhibitor kinetics.
Section 3: Quantitative Data Summary
To benchmark your newly synthesized DANA analogs, compare your IC50 results against these established baseline values for wild-type Influenza A neuraminidase.
| Inhibitor / Analog | Structural Modification | Binding Kinetics | Typical IC50 Range (nM) | Mechanistic Advantage |
| DANA (Neu5Ac2en) | None (Base Scaffold) | Fast-binding | 1,000 - 5,000 | Baseline transition-state mimic |
| 4-amino-DANA | C-4 Amino group | Fast-binding | 50 - 200 | Minor electrostatic improvement |
| Zanamivir | C-4 Guanidino group | Slow-binding | 0.5 - 2.0 | Displaces active site water molecule |
| Oseltamivir (Active) | C-4 Amino, C-6 Bulky Ether | Slow-binding | 0.1 - 1.5 | Induces E276 rotation (hydrophobic pocket) |
References
-
Real Time Enzyme Inhibition Assays Provide Insights into Differences in Binding of Neuraminidase Inhibitors to Wild Type and Mutant Influenza Viruses. PLOS One. Available at:[Link]
-
Analysis of inhibitor binding in influenza virus neuraminidase. PMC - NIH. Available at:[Link]
-
Antivirals Targeting the Neuraminidase. PMC - NIH. Available at:[Link]
-
Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. PMC - NIH. Available at:[Link]
Sources
- 1. Real Time Enzyme Inhibition Assays Provide Insights into Differences in Binding of Neuraminidase Inhibitors to Wild Type and Mutant Influenza Viruses | PLOS One [journals.plos.org]
- 2. Analysis of inhibitor binding in influenza virus neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Validation of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid by ¹H and ¹³C NMR
Introduction: The Critical Role of Purity for Sialic Acid Analogs
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid, a derivative of 3-deoxy-D-glycero-D-galacto-nonulosonic acid (KDN), is an unsaturated nine-carbon sugar acid. As an analog of sialic acid, it holds significant interest for researchers in glycobiology and drug development, particularly as a potential inhibitor of viral and bacterial neuraminidases (sialidases)[1]. In any pharmacological or biological study, the purity of the active compound is paramount. Unidentified impurities can lead to erroneous biological data, introduce toxicity, or cause unpredictable side effects. Therefore, rigorous analytical validation is not just a regulatory hurdle but a scientific necessity.
This guide provides an in-depth protocol and comparative analysis for assessing the purity of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid (hereafter KDN2en) using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the principles of quantitative NMR (qNMR), a primary analytical method, and compare its performance against other common chromatographic techniques.
The Power of NMR in Purity Assessment
Unlike chromatographic methods such as HPLC or GC, which rely on comparing the response of an analyte to that of a reference standard of the same compound, NMR is inherently quantitative.[2][3] The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. This unique characteristic allows for the determination of purity without needing an identical reference standard of the analyte.[4] Instead, a certified internal standard of a different, structurally unrelated compound is used, making qNMR a primary ratio method of analysis with metrological traceability.[2][4]
For a complex carbohydrate like KDN2en, NMR offers a distinct advantage. Its multiple, distinct proton and carbon environments provide a rich fingerprint, allowing for simultaneous structure confirmation and purity determination in a single, non-destructive experiment.[2][5]
Experimental Workflow for Purity Validation
The following diagram illustrates the comprehensive workflow for determining the purity of KDN2en using qNMR.
Caption: Workflow for KDN2en purity determination by qNMR.
Detailed Experimental Protocol
This protocol is designed to ensure high accuracy and precision, adhering to standards discussed by the International Organization for Standardization (ISO) and IUPAC.[4][6]
Part 1: Sample Preparation
The accuracy of qNMR begins with meticulous sample preparation.
-
Selection of Internal Standard: Choose a certified internal standard that is stable, non-reactive, and has signals that do not overlap with the analyte signals.[3] For KDN2en in D₂O, maleic acid is an excellent choice. It is highly soluble in water, has a simple ¹H spectrum (a singlet for the two vinyl protons), and is commercially available at high, certified purity.
-
Weighing: Using a calibrated analytical balance (readability of 0.01 mg or better), accurately weigh approximately 5-10 mg of the KDN2en sample into a clean, dry vial. Record the mass (m_a).
-
Adding the Standard: To the same vial, add an accurately weighed amount (e.g., 5-10 mg) of the certified internal standard (e.g., maleic acid). Record the mass (m_std).
-
Dissolution: Dissolve the mixture in a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent, typically Deuterium Oxide (D₂O) for the highly polar KDN2en. Ensure complete dissolution by gentle vortexing. Transfer the solution to a high-quality 5 mm NMR tube.
Part 2: NMR Data Acquisition
The choice of acquisition parameters is critical for ensuring that the signal integrals are truly quantitative.
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion, which is crucial for complex carbohydrate spectra.[7]
-
¹H NMR Acquisition:
-
Rationale for Parameter Selection: The most critical parameter is the relaxation delay (D1). To ensure complete relaxation of all protons between scans, D1 should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any signal being integrated (both analyte and standard).[8] For small molecules, a D1 of 30 seconds is often a safe starting point. The 90° pulse angle must be accurately calibrated.
-
Parameter Summary:
Parameter Recommended Value Rationale Pulse Angle (p1) Calibrated 90° Ensures maximum signal for quantification. Relaxation Delay (D1) ≥ 5 x T₁ (longest) Prevents signal saturation, ensuring integrals are proportional to concentration.[8] Acquisition Time (aq) ≥ 3 seconds Provides good digital resolution for accurate integration. Number of Scans (ns) 8 to 64 Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 recommended). | Spectral Width (sw) | ~16 ppm | To cover all potential organic signals and impurities. |
-
-
¹³C NMR Acquisition:
-
Purpose: While ¹H NMR is used for quantification, a proton-decoupled ¹³C spectrum serves as an essential orthogonal check for purity. It can reveal carbon-based impurities that may not have proton signals (e.g., quaternary carbons) or whose proton signals are obscured.
-
Key Parameters: Use a standard proton-decoupled pulse program with a sufficient relaxation delay (e.g., 2-5 seconds) and a large number of scans to achieve a good S/N.
-
Part 3: Data Processing and Purity Calculation
-
Processing: Apply an exponential line broadening factor of 0.1 - 0.3 Hz to improve the S/N without significantly distorting the lineshape.[9] Manually phase the spectrum carefully and apply a high-order polynomial baseline correction to ensure a flat baseline across the integrated regions.[9]
-
Signal Selection and Integration:
-
Select well-resolved, non-overlapping signals for both the analyte (KDN2en) and the internal standard. For KDN2en, the vinylic proton (H3) is often a good candidate. For the maleic acid standard, the singlet from its two equivalent olefinic protons is ideal.
-
Integrate the selected signals over a wide enough range to encompass the entire peak (~20-30 times the peak width at half-height).
-
-
Purity Calculation: The purity of the analyte (P_a) is calculated using the following equation[3]:
Pa=IstdIa×NaNstd×MstdMa×mamstd×Pstd
Where:
Symbol Description I Integral value of the signal N Number of protons generating the signal M Molar mass of the compound m Mass of the compound weighed P Purity of the standard (from certificate) a Subscript for Analyte (KDN2en) | std | Subscript for Internal Standard |
Interpreting the Spectra: What to Look For
Expected ¹H and ¹³C NMR Spectral Regions for KDN2en
The structure of KDN2en contains several distinct functional groups that give rise to characteristic signals. While precise chemical shifts can vary with pH and concentration, the following table provides expected regions.
| Functional Group / Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Notes |
| Vinylic (H-3) | 5.5 - 6.5 | 100 - 115 | A key, often well-resolved signal for quantification. |
| Anomeric-like (H-7) | 3.5 - 4.5 | 70 - 85 | Part of the complex polyol backbone. |
| Ring Protons (H-4, H-6) | 3.5 - 4.5 | 65 - 80 | Signals are often coupled and overlapping. |
| Polyol Side Chain (H-8, H-9) | 3.5 - 4.2 | 60 - 75 | Complex region requiring 2D NMR for full assignment. |
| Carboxyl (C-1) | - | 165 - 175 | Quaternary carbon, visible only in ¹³C NMR. |
| Olefinic (C-2, C-3) | - | 100 - 145 | C-2 is quaternary, C-3 is protonated. |
(Note: These are estimated ranges based on general carbohydrate NMR data.[7][10])
Identifying Impurities
-
Residual Solvents: Look for characteristic signals from common synthesis and purification solvents (e.g., ethyl acetate, acetone, methanol).[11]
-
Related Substances: Check for small signals that do not correspond to the main KDN2en structure. These could be starting materials, byproducts, or degradation products. 2D NMR techniques like COSY and HSQC can be invaluable for identifying the structure of unknown impurities.[10][12]
-
Water: The residual HDO peak in D₂O is expected. Its presence is accounted for in the qNMR calculation, which determines the purity of the analyte relative to the anhydrous internal standard.
Comparison with Alternative Purity Assessment Methods
While qNMR is a powerful tool, it is often used in conjunction with other methods. The following diagram and table compare its performance characteristics.
Caption: Comparison of attributes for common purity analysis techniques.
| Feature | Quantitative NMR (qNMR) | HPLC-UV | LC-MS |
| Principle | Signal area is directly proportional to molar concentration. | UV absorbance relative to a calibration curve. | Ion intensity relative to a calibration curve. |
| Standard | Certified internal standard (different compound).[3] | Requires a certified reference standard of the same compound. | Requires a certified reference standard of the same compound. |
| Structural Info | Yes, provides full structural confirmation. | No, retention time only. | Yes, provides mass-to-charge ratio. |
| Detects Water/Solvents | Yes, directly observable and quantifiable.[5] | No, typically not detected. | No, typically not detected. |
| Detects Inorganics | Yes, as they depress the calculated purity value.[5] | No, not detected. | No, not detected. |
| Universality | Universal detector for nuclei (¹H, ¹³C, etc.).[2] | Only for UV-active compounds. KDN2en has a weak chromophore. | Only for ionizable compounds. |
| Throughput | Moderate (minutes to hours per sample). | High (minutes per sample). | High (minutes per sample). |
Conclusion
For the purity validation of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid, ¹H and ¹³C NMR spectroscopy, particularly the quantitative ¹H NMR (qNMR) method, stands out as a superior technique. It serves as a single, non-destructive experiment that provides unambiguous structural confirmation and a direct, primary measure of purity.[2] Its ability to detect and quantify a wide range of potential impurities, including residual solvents and water, which are often invisible to standard chromatographic methods, ensures a comprehensive and trustworthy assessment.[5] By combining qNMR for purity assignment with orthogonal techniques like LC-MS for trace impurity identification, researchers and drug development professionals can establish a robust, self-validating system that guarantees the quality and integrity of their scientific findings.
References
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National Center for Biotechnology Information (2024). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. PubMed. Available at: [Link]
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American Chemical Society (n.d.). Purity by Absolute qNMR Instructions. ACS.org. Available at: [Link]
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Bruker Corporation (n.d.). Quantitative NMR Assays (qNMR). Bruker. Available at: [Link]
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JEOL Ltd. (2022). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. JEOL. Available at: [Link] आलेmr_iso.html
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Emery Pharma (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]
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The Royal Society of Chemistry (2015). NMR of carbohydrates. In Nuclear Magnetic Resonance: Volume 44. Available at: [Link]
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Wikipedia (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Available at: [Link]
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Center for Integrated Glycoscience and Technology (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS. Available at: [Link]
- Ardá, A., & Jiménez-Barbero, J. (2021). Molecular Recognition Insights of Sialic Acid Glycans by Distinct Receptors Unveiled by NMR and Molecular Modeling. Frontiers in Molecular Biosciences, 8, 786821.
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ResearchGate (n.d.). ChemInform Abstract: Syntheses of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonic Acid (KDN2en) and Its Hydrogenation Products. Available at: [Link]
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MDPI (2019). Molecular Conformations of Di-, Tri-, and Tetra-α-(2→8)-Linked Sialic Acid from NMR Spectroscopy and MD Simulations. Available at: [Link]
- IUPAC (2002). Guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry, 74(5), 835-855.
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NextSDS (n.d.). 2,6-ANHYDRO-3-DEOXY-D-GLYCERO-D-GALACTO-NON-2-ENOIC ACID. Available at: [Link]
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ResearchGate (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). Available at: [Link]
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National Center for Biotechnology Information (2012). NMR Detection and Characterization of Sialylated Glycoproteins and Cell Surface Polysaccharides. PMC. Available at: [Link]
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Frontiers Media S.A. (2021). Molecular Recognition Insights of Sialic Acid Glycans by Distinct Receptors Unveiled by NMR and Molecular Modeling. Available at: [Link]
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National Center for Biotechnology Information (2023). Real-time monitoring of the sialic acid biosynthesis pathway by NMR. PMC. Available at: [Link]
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PubChemLite (n.d.). D-glycero-d-galacto-nononic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-. Available at: [Link]
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ChemRxiv (2023). Deoxygenated analogs of 2-deoxy-2,3-didehydro-N-acetyl neuraminic acid as inhibitors of human neuraminidase enzymes. Available at: [Link]
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National Center for Biotechnology Information (1992). 1H-and 13C-n.m.r. spectroscopy of 2-oxo-3-deoxy-D-glycero-D- galactononulosonic acid-containing oligosaccharide-alditols.... PubMed. Available at: [Link]
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MDPI (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Available at: [Link]
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NP-MRD (n.d.). 13C NMR Spectrum (1D, 176 MHz, D2O, predicted). Available at: [Link]
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ResearchGate (n.d.). 1H and 13C NMR data for 2‐O‐, 3‐O‐and 2,3‐di‐O‐glycosylated methyl α‐and β‐D‐galactopyranosides. Available at: [Link]
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Publish Comparison Guide: 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid (Kdn2en) vs. DANA (Neu5Ac2en) in Sialidase Inhibition
Executive Summary
For decades, sialidases (neuraminidases) have been prime targets for antiviral and antibacterial drug development. While DANA (2,3-dehydro-2-deoxy-N-acetylneuraminic acid, Neu5Ac2en) serves as the universal transition-state analog for classical sialidases[1], it exhibits a critical blind spot: it fails to inhibit KDNases. KDNases are a specialized class of sialidases that hydrolyze 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN) and are crucial virulence factors in pathogens like Aspergillus fumigatus[2].
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid (Kdn2en) has emerged as the definitive transition-state analog for KDNases[3]. Because humans lack KDNases entirely, Kdn2en provides a highly selective scaffold for novel antifungal and antibacterial therapeutics, circumventing the off-target human sialidase inhibition often associated with broad-spectrum DANA derivatives[2].
Structural and Mechanistic Divergence
The functional divergence between DANA and Kdn2en is dictated by a single, critical structural variance at the C5 position of the pyranose ring, which fundamentally alters enzyme active-site recognition.
-
DANA (Neu5Ac2en): Features a bulky, hydrophobic N-acetyl group at the C5 position. It perfectly mimics the oxocarbenium ion transition state of N-acetylneuraminic acid (Neu5Ac) cleavage, making it a potent inhibitor of viral, bacterial, and mammalian classical sialidases[1].
-
Kdn2en: Features a hydroxyl (-OH) group at the C5 position. It mimics the transition state of KDN cleavage[3].
The Causality of Specificity: Crystallographic analyses of the A. fumigatus KDNase (AfS) reveal the structural basis for this specificity. In AfS, the active site residue Arg171 is positioned in close proximity to the C5 pocket. If DANA attempts to bind, its C5 N-acetyl methyl group sterically clashes with Arg171 (distance < 2.5 Å), rendering DANA completely ineffective[4]. Conversely, the smaller C5-OH of Kdn2en fits the pocket perfectly without steric hindrance, allowing it to act as a potent competitive inhibitor[3].
Diagram 1: Structural basis of substrate and inhibitor specificity between Sialidases and KDNases.
Performance Comparison & Experimental Data
The target selectivity of DANA and Kdn2en has been validated across multiple species, demonstrating an almost orthogonal inhibition profile.
| Enzyme Target | Source Organism | Preferred Substrate | DANA Inhibition Status | Kdn2en Inhibition Status |
| Regular Sialidase (RS) | Asterina pectinifera (Starfish) | Neu5Ac | Strong ( Ki≈0.007 mM) | Poor |
| KDN-sialidase (KS) | Asterina pectinifera (Starfish) | KDN | Moderate | Strong ( Ki≈0.04 mM) |
| AfKDNase | Aspergillus fumigatus (Fungus) | KDN | None (Tested up to 10 mM) | Strong |
| KDNase SM | Sphingobacterium multivorum (Bacteria) | KDN | None | Strong |
Data synthesized from[5],[6], and[2].
Experimental Workflow: Fluorometric Inhibition Assay
To accurately benchmark the IC50 and Ki of Kdn2en against DANA, a self-validating fluorometric assay utilizing 4-methylumbelliferyl (4MU) conjugated substrates is the gold standard.
Mechanistic Rationale: Cleavage of 4MU-Neu5Ac or 4MU-KDN by the respective enzyme releases 4-methylumbelliferone. While non-fluorescent when conjugated, free 4-methylumbelliferone becomes highly fluorescent upon deprotonation in an alkaline environment, allowing for highly sensitive kinetic quantification.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare 4MU-Neu5Ac (for classical sialidases) and 4MU-KDN (for KDNases) at 100μM in assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5 - 5.5, depending on the enzyme's optimal pH).
-
Prepare serial dilutions of DANA and Kdn2en ( 0.1μM to 10 mM ).
-
-
Reaction Assembly: In a black 96-well microplate, combine 10μL of the inhibitor dilution with 10μL of the purified enzyme.
-
Critical Controls: Include a "No Enzyme" control (buffer only) to subtract background substrate autohydrolysis, and a "No Inhibitor" control to establish Vmax .
-
-
Initiation & Incubation: Add 20μL of the appropriate 4MU-substrate to initiate the reaction. Incubate at 37°C for 15–30 minutes.
-
Reaction Termination: Halt the reaction by adding 150μL of an alkaline stop solution ( 0.1 M Glycine-NaOH, pH 10.5).
-
Causality: The highly alkaline pH immediately denatures the enzyme to stop the reaction and simultaneously deprotonates the released 4-methylumbelliferone, maximizing its quantum yield for detection.
-
-
Fluorescence Detection: Read the microplate at an Excitation of 365 nm and Emission of 440 nm .
-
Data Analysis: Plot the fractional velocity ( Vi/V0 ) against inhibitor concentration to derive IC50 values, and utilize a Lineweaver-Burk plot to confirm competitive inhibition and calculate Ki .
Diagram 2: Standardized fluorometric workflow for evaluating Sialidase/KDNase competitive inhibitors.
References
-
Yuziuk, J. A., et al. (1996). "Two Different Sialidases, KDN-sialidase and Regular Sialidase in the Starfish Asterina Pectinifera." Biochemical Journal.[Link]
-
Telford, J. C., et al. (2011). "The Aspergillus fumigatus Sialidase Is a 3-Deoxy-d-glycero-d-galacto-2-nonulosonic Acid Hydrolase (KDNase): STRUCTURAL AND MECHANISTIC INSIGHTS." Journal of Biological Chemistry.[Link]
-
Nöel, J., et al. (2018). "The Aspergillus fumigatus Sialidase (Kdnase) Contributes to Cell Wall Integrity and Virulence in Amphotericin B-Treated Mice." Frontiers in Microbiology.[Link]
-
Gouin, S. G., et al. (2024). "Multivalent inhibition of the Aspergillus fumigatus KDNase." Organic & Biomolecular Chemistry (RSC Publishing).[Link]
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Comparative Efficacy of Neu5Ac2en (DANA) and Zanamivir: A Technical Guide to Neuraminidase Inhibitor Evolution
As a Senior Application Scientist in antiviral drug development, I frequently encounter the need to benchmark novel compounds against historical milestones. The evolution from 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid (Neu5Ac2en, commonly known as DANA) to zanamivir (4-guanidino-Neu5Ac2en) represents a masterclass in rational drug design. This guide provides an objective, data-driven comparison of their efficacies, underlying mechanisms, and the self-validating experimental protocols required to evaluate them.
Mechanistic Causality: The Power of the C4 Substitution
Influenza virus replication relies on the surface glycoprotein neuraminidase (NA), which cleaves terminal sialic acid residues from host cell receptors to facilitate the release of progeny virions. DANA was originally identified as a transition-state analog of sialic acid and a weak inhibitor of NA (1)[1]. However, its micromolar efficacy was insufficient for clinical application.
The leap in efficacy from DANA to zanamivir is rooted in active-site electrostatics. By leveraging X-ray crystallography, researchers discovered that the NA active site contains a highly conserved, negatively charged pocket formed by the Glu119 residue. DANA's C4-hydroxyl group fails to fully exploit this pocket. By replacing this hydroxyl with a bulky, positively charged guanidino group, researchers synthesized zanamivir (2)[2]. This functional group forms a highly stable salt bridge and hydrogen bond network with Glu119, shifting the binding kinetics from a rapid-equilibrium weak inhibitor (DANA) to a slow-binding, highly potent inhibitor (zanamivir) (3)[3].
Rational drug design evolution from DANA to zanamivir via C4 modification.
Quantitative Efficacy Comparison
The structural modifications directly translate to dramatic shifts in the half-maximal inhibitory concentration (IC50). The following table synthesizes experimental data comparing DANA and zanamivir across different viral targets.
| Viral Target / Strain | Neu5Ac2en (DANA) IC50 | Zanamivir IC50 | Fold Improvement |
| Influenza A (H1N1) | 2.6 – 6.0 µM | 0.76 – 0.95 nM | >4,000x |
| Influenza B | 10.0 – 18.0 µM | 2.28 – 2.70 nM | >4,000x |
| hPIV-3 (HN protein) | 2.1 mM | 0.25 mM | 8.4x |
Data synthesized from fluorometric NA inhibition assays (4[4],5[5],6[6]). Note the distinct difference in susceptibility between Influenza and human parainfluenza virus type 3 (hPIV-3), highlighting the target specificity of the Glu119 interaction.
Experimental Protocols: Validating Inhibitor Efficacy
To objectively evaluate and compare these inhibitors, researchers must rely on orthogonal assays. The protocols below are designed as self-validating systems, ensuring that the data generated reflects true mechanistic inhibition rather than experimental artifacts.
Protocol 1: Fluorometric Neuraminidase Inhibition Assay (MUNANA Assay)
Purpose : To quantify the direct enzymatic inhibition of NA. Causality & Design : We utilize 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as the substrate. MUNANA is non-fluorescent until cleaved by NA, releasing the fluorophore 4-methylumbelliferone. This allows for highly sensitive, real-time kinetic tracking.
-
Viral Standardization : Titrate the viral isolate to achieve a linear fluorescence signal over 60 minutes.
-
Self-Validation: A non-linear signal indicates substrate depletion or enzyme degradation, which invalidates IC50 calculations. Monitoring the raw relative fluorescence units (RFU) over time ensures the assay remains in the initial velocity phase.
-
-
Inhibitor Pre-incubation : Incubate the standardized virus with serial dilutions of DANA or zanamivir for 30 minutes at 37°C before adding the substrate.
-
Causality: Zanamivir is a slow-binding inhibitor. Without pre-incubation, the assay will artificially inflate the IC50 because the substrate will outcompete the inhibitor before equilibrium is reached in the active site.
-
-
Substrate Addition : Add MUNANA to a final concentration of 100 µM.
-
Kinetic Measurement : Monitor fluorescence (Excitation: 365 nm, Emission: 450 nm) continuously for 60 minutes. Calculate the IC50 using non-linear regression of the steady-state velocities.
Protocol 2: Viral Plaque Reduction Assay
Purpose : To measure the functional consequence of NA inhibition (prevention of viral release). Causality & Design : While the MUNANA assay measures isolated enzyme kinetics, the plaque assay evaluates the drug's ability to halt the viral life cycle in a living host cell system.
-
Cell Monolayer Preparation : Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates until 95% confluent.
-
Causality: MDCK cells are utilized because they highly express the α2,3- and α2,6-linked sialic acid receptors required for influenza entry.
-
-
Viral Adsorption : Infect cells with 50-100 plaque-forming units (PFU) of the virus for 1 hour at 37°C. Wash thoroughly with PBS to remove unbound virions.
-
Agarose Overlay : Apply a semi-solid agarose overlay containing varying concentrations of the inhibitor and TPCK-treated trypsin.
-
Causality: The agarose restricts viral diffusion through the liquid media, forcing the virus to spread only via direct cell-to-cell contact. This creates distinct, quantifiable plaques. TPCK-trypsin is strictly required to cleave the viral hemagglutinin (HA) precursor into its active form, enabling infectivity.
-
-
Quantification : After 48-72 hours, fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet. Count the plaques to determine the concentration required to reduce plaque formation by 50% (EC50).
References
- Antivirals Targeting the Neuraminidase - PMC - NIH.
- Zanamivir, Relenza…For the prevention and treatment of influenza A and B. - New Drug Approvals.
- Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir - PMC - NIH.
- The Anti-Influenza Virus Agent 4-GU-DANA (Zanamivir) Inhibits Cell Fusion Mediated by Human Parainfluenza Virus and Influenza Virus HA - Journal of Virology.
- 4-Guanidino-2,4-dideoxy-2,3-dehydro-N-acetylneuraminic acid is a highly effective inhibitor both of the sialidase... - ASM Journals.
- Real Time Enzyme Inhibition Assays Provide Insights into Differences in Binding of Neuraminidase Inhibitors to Wild Type and Mutant Influenza Viruses - PLOS.
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Validating neuraminidase inhibition by 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid using fluorescence assays
Validating Neuraminidase Inhibition by 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid (DANA): A Comparative Methodological Guide
For researchers and drug development professionals targeting viral release mechanisms, accurately quantifying neuraminidase (NA) enzyme kinetics is a critical path in antiviral discovery. 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid—commonly known as DANA or Neu5Ac2en—serves as the foundational pharmacophore for modern neuraminidase inhibitors (NAIs).
This guide provides an in-depth comparative analysis of DANA against its clinical derivatives, alongside a highly controlled, self-validating protocol for the industry-standard MUNANA fluorescence assay.
Mechanistic Grounding: The Transition-State Analog
Neuraminidase facilitates the release of newly formed viral particles by cleaving terminal sialic acid residues from host cell surface glycans. During this catalytic process, the enzyme distorts the sialic acid ring into a planar oxocarbenium ion transition state.
DANA was the first rationally designed inhibitor to exploit this mechanism[1]. By incorporating a double bond between the C-2 and C-3 positions of the sialic acid ring, DANA enforces a planar half-chair conformation. This structural mimicry allows DANA to bind to the NA active site as a competitive transition-state analog, effectively stalling the enzyme's catalytic cycle[1].
Mechanism of MUNANA cleavage by neuraminidase and competitive inhibition by DANA.
Comparative Performance: DANA vs. Clinical Derivatives
While DANA is a potent broad-spectrum inhibitor active against viral, bacterial, and mammalian neuraminidases, it lacks the hydrophobic side chains required for high-affinity binding to specific viral pockets. Rational drug design utilized DANA as a scaffold, modifying the C-4 and C-6 positions to create highly specific, sub-nanomolar inhibitors for influenza, such as[2].
When validating a new assay, DANA is typically used as a broad-spectrum reference control, while Oseltamivir or Zanamivir are used as high-potency benchmarks[3].
Table 1: Comparative Inhibitory Profiles of Neuraminidase Inhibitors
| Inhibitor | Chemical Modification (vs. DANA) | Target Specificity | Mean IC50 (Influenza A H1N1) | Clinical Status |
| DANA (Neu5Ac2en) | Base scaffold (None) | Broad-spectrum (Viral, Bacterial) | ~1,000 - 5,000 nM | Preclinical / Research Tool |
| Zanamivir | C-4 Guanidino substitution | Highly specific (Influenza A/B) | 0.65 - 0.95 nM | FDA Approved |
| Oseltamivir (Carboxylate) | C-6 Bulky hydrophobic side chain | Highly specific (Influenza A/B) | 0.45 - 0.86 nM | FDA Approved |
(Note: IC50 values are highly dependent on the specific virus isolate and the assay methodology[4].)
The MUNANA Fluorescence Assay: Principles and Causality
To objectively quantify the inhibitory power of DANA and its derivatives, the field relies on the [5].
The assay utilizes a synthetic fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) [6]. When the active NA enzyme cleaves the α-ketosidic bond of MUNANA, it releases 4-methylumbelliferone (4-MU)[6]. Free 4-MU is highly fluorescent, allowing researchers to measure the accumulation of the product over time or at an endpoint, which is directly proportional to enzyme activity[3].
Fluorometric MUNANA assay workflow for validating neuraminidase inhibitors.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol integrates internal controls and causal explanations for each biochemical manipulation.
Step 1: Assay Buffer Preparation
Prepare a 1X Assay Buffer consisting of 33.3 mM MES (2-(N-morpholino)ethanesulfonic acid) and 4 mM CaCl₂ , adjusted to pH 6.5[7].
-
Causality: Neuraminidase is a calcium-dependent enzyme; the Ca²⁺ ions stabilize the active site architecture. The MES buffer maintains a slightly acidic pH (6.5), which mimics the physiological environment of viral budding and represents the optimal pH for NA catalytic activity[7].
Step 2: Enzyme and Inhibitor Pre-Incubation
In a black, flat-bottom 96-well microplate, combine 50 µL of standardized NA enzyme (or cultured virus) with 50 µL of serially diluted DANA (ranging from 10 µM down to 10 nM). Incubate the mixture at 37°C for 30 to 45 minutes[5].
-
Causality: Neuraminidase inhibitors, including DANA and Peramivir, are often slow-binding competitive inhibitors[1]. Pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium before the substrate is introduced. Skipping this step leads to a rapid initial substrate cleavage, resulting in artificially inflated (inaccurate) IC50 values[1].
Step 3: Substrate Addition
Add 50 µL of 300 µM MUNANA working solution to each well (final assay concentration: 100 µM)[5]. Gently tap the plate to mix, seal it to prevent evaporation, and incubate at 37°C for exactly 60 minutes[5].
-
Self-Validation Check: Always include a "Blank" well (Buffer + MUNANA, no enzyme) to account for the background auto-fluorescence of the un-cleaved substrate[5].
Step 4: Reaction Termination
Add 100 µL of Stop Solution (0.1 M NaOH in absolute ethanol ) to all wells to halt the reaction[7].
-
Causality: The addition of NaOH serves a dual, highly critical purpose. First, the extreme alkaline shift denatures the neuraminidase enzyme, immediately stopping the reaction. Second, the fluorescence quantum yield of 4-MU is highly pH-dependent. Raising the pH above 10 deprotonates the hydroxyl group of 4-MU, drastically amplifying its fluorescence signal for maximum assay sensitivity[5].
Step 5: Fluorometric Detection and Analysis
Read the plate using a microplate fluorometer set to an Excitation wavelength of 355 nm and an Emission wavelength of 460 nm [5]. Calculate the percentage of inhibition relative to the uninhibited enzyme control. Plot the fluorescence (RFU) against the log concentration of DANA, and use a four-parameter non-linear regression curve to determine the IC50 value[5],[3].
References
-
Hurt, A. C., et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments, (122), 55570. URL:[Link]
-
Bantia, S., et al. (2001). Comparison of the Activities of Zanamivir, Oseltamivir, and RWJ-270201 against Clinical Isolates of Influenza Virus and Neuraminidase Inhibitor-Resistant Variants. Antimicrobial Agents and Chemotherapy, 45(4), 1162–1167. URL:[Link]
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- 2. Comparison of the Activities of Zanamivir, Oseltamivir, and RWJ-270201 against Clinical Isolates of Influenza Virus and Neuraminidase Inhibitor-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid Derivatives as Neuraminidase Inhibitors
For researchers at the forefront of antiviral drug discovery, the quest for novel neuraminidase inhibitors with improved efficacy and resistance profiles is a perpetual challenge. Among the promising scaffolds, 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid (KDN), a deaminated sialic acid analog, presents an intriguing starting point for the design of new therapeutic agents. This guide provides a comparative analysis of the inhibitory potential of KDN derivatives against viral neuraminidases, grounded in experimental data and established scientific principles.
Introduction to KDN and its Significance in Neuraminidase Inhibition
Neuraminidase, a key enzyme on the surface of the influenza virus, is responsible for cleaving sialic acid residues from host cell receptors, a crucial step for the release of newly formed virus particles.[1] Inhibition of this enzyme is a clinically validated strategy for the treatment of influenza. KDN, as a structural analog of sialic acid, can act as a competitive inhibitor of neuraminidase, making its derivatives prime candidates for antiviral drug development. Understanding the structure-activity relationship (SAR) of these derivatives is paramount to optimizing their inhibitory potency.
Comparative Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a neuraminidase inhibitor. While a comprehensive comparative dataset for a wide range of KDN derivatives is still an emerging area of research, we can draw valuable insights from the available data on sialic acid analogs and established inhibitors. The following table summarizes the IC50 values of selected compounds against various influenza virus neuraminidases, providing a benchmark for the evaluation of novel KDN derivatives.
| Compound/Derivative | Neuraminidase Target | IC50 Value (µM) | Reference |
| Reference Inhibitors | |||
| Oseltamivir Carboxylate | Influenza A (H1N1) | 0.001 - 0.004 | [2] |
| Zanamivir | Influenza A (H1N1) | 0.0006 - 0.002 | [2] |
| Sialic Acid Analogs | |||
| 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA) | Influenza A | ~10 | [1] |
| 4-amino-Neu5Ac2en | Influenza A and B | 0.031 - 0.24 | [1] |
| 4-guanidino-Neu5Ac2en | Influenza A and B | 0.00064 - 0.0079 | [1] |
| Aromatic Ether Derivative | |||
| Compound 15 (3-(allyloxy)-4-hydroxybenzaldehyde) | Influenza A/GuangdongSB/01/2009 (H1N1) | 26.96 | [3] |
| Compound 15 (3-(allyloxy)-4-hydroxybenzaldehyde) | Influenza A/Guangdong/03/2009 (H1N1) | 27.73 | [3] |
| Compound 15 (3-(allyloxy)-4-hydroxybenzaldehyde) | Influenza A/Guangdong/05/2009 (H1N1) | 25.13 | [3] |
Note: IC50 values can vary depending on the specific virus strain, assay conditions, and laboratory. The data presented here is for comparative purposes.
Experimental Protocol for Determining IC50 Values: A Validating System
The accurate determination of IC50 values is fundamental to comparing the potency of neuraminidase inhibitors. The fluorescence-based neuraminidase inhibition assay is a widely accepted and robust method.
Principle
This assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). The viral neuraminidase cleaves the sialic acid residue from MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU). The intensity of the fluorescence is directly proportional to the enzyme activity. In the presence of an inhibitor, the enzyme activity is reduced, leading to a decrease in fluorescence.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Assay Buffer: A buffer with a pH of 6.5, typically containing MES and CaCl2, is used to maintain optimal enzyme activity.
-
MUNANA Substrate Solution: A stock solution of MUNANA is prepared and diluted to the working concentration in the assay buffer.
-
Enzyme Solution: The influenza virus or purified neuraminidase is diluted in the assay buffer to a concentration that yields a linear reaction rate.
-
Inhibitor Solutions: A series of dilutions of the KDN derivative and control inhibitors are prepared in the assay buffer.
-
Stop Solution: A high pH solution, such as NaOH in ethanol, is used to terminate the enzymatic reaction.
-
-
Assay Procedure:
-
In a 96-well microplate, add the diluted inhibitor solutions.
-
Add the diluted enzyme solution to each well and incubate to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the MUNANA substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (typically ~360 nm and ~450 nm, respectively).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.
Structure-Activity Relationship (SAR) of KDN Derivatives
The inhibitory potency of KDN derivatives is highly dependent on the nature and position of substituents on the core scaffold. While extensive SAR studies specifically on KDN derivatives are limited, we can extrapolate from the broader knowledge of sialic acid-based inhibitors.
Key modifications that influence activity include:
-
C4 Position: Introduction of a basic group, such as an amino or guanidino group, at the C4 position has been shown to significantly enhance inhibitory activity.[1] This is attributed to favorable interactions with negatively charged residues in the enzyme's active site.
-
C5 Position: The nature of the substituent at the C5 position is critical. While an acetamido group is common in many sialic acid-based inhibitors, modifications to this group can modulate potency and selectivity.
-
Glycerol Side Chain (C7-C9): Modifications to the glycerol side chain can impact binding affinity. The hydroxyl groups in this chain form important hydrogen bonds within the active site.
Key SAR Insights Diagram
Caption: Key structure-activity relationship insights for KDN derivatives.
Mechanism of Neuraminidase Inhibition
KDN derivatives, like other sialic acid analogs, act as competitive inhibitors of neuraminidase. They are designed to mimic the transition state of the natural substrate, sialic acid, during its cleavage by the enzyme.[4] By binding tightly to the active site, these inhibitors block the access of the natural substrate, thereby preventing the release of new virus particles from the infected host cell.
Neuraminidase Inhibition Mechanism Diagram
Caption: Mechanism of neuraminidase inhibition by KDN derivatives.
Conclusion and Future Directions
Derivatives of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid hold significant promise as a scaffold for the development of novel neuraminidase inhibitors. While comprehensive comparative data is still emerging, the principles of structure-activity relationships derived from other sialic acid analogs provide a rational basis for the design of potent KDN-based antivirals. Future research should focus on the systematic synthesis and evaluation of a diverse library of KDN derivatives to build a robust SAR model. This will enable the targeted design of next-generation neuraminidase inhibitors with enhanced efficacy and the potential to overcome existing drug resistance.
References
-
Yuan, J., et al. (2011). Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase. Marine Drugs, 9(10), 1887-1900. [Link]
- von Itzstein, M., et al. (1993). A new class of potent and specific inhibitors of influenza virus neuraminidase.
- Kim, C. U., et al. (1997). Influenza neuraminidase inhibitors possessing a novel hydrophobic interaction in the enzyme active site: design, synthesis, and structural analysis of carbocyclic sialic acid analogues with potent anti-influenza activity. Journal of the American Chemical Society, 119(4), 681-690.
- von Itzstein, M. (2007). The war against influenza: discovery and development of sialidase inhibitors. Nature Reviews Drug Discovery, 6(12), 967-974.
- Collins, P. J., et al. (2008). Crystal structures of oseltamivir-resistant influenza virus neuraminidase mutants.
- Stoll, V., et al. (2003). Influenza neuraminidase-inhibitor complexes. Acta Crystallographica Section D: Biological Crystallography, 59(1), 53-59.
- Russell, R. J., et al. (2006). The structure of H5N1 avian influenza neuraminidase suggests new opportunities for drug design.
- Vavricka, C. J., et al. (2011). Structural and functional analysis of the H1N1/2009 pandemic influenza virus neuraminidase. Journal of Virology, 85(17), 8963-8973.
- O'Connell, J., et al. (2010). A new class of neuraminidase inhibitors: structure-activity relationships of C-9 modified zanamivir analogs. Bioorganic & Medicinal Chemistry Letters, 20(1), 133-136.
- Smee, D. F., et al. (2001). A review of the in vitro and in vivo activities of the neuraminidase inhibitor oseltamivir and its active metabolite Ro 64-0802. Antiviral Research, 52(1), 1-10.
- McKimm-Breschkin, J. L. (2000). Resistance of influenza viruses to neuraminidase inhibitors--a review. Antiviral Research, 47(1), 1-17.
- Gubareva, L. V., et al. (2000). Influenza virus neuraminidase inhibitors. The Lancet, 355(9206), 827-835.
- De Clercq, E. (2006). Antiviral agents active against influenza A viruses. Nature Reviews Drug Discovery, 5(12), 1015-1025.
- Moscona, A. (2005). Neuraminidase inhibitors for influenza. New England Journal of Medicine, 353(13), 1363-1373.
- Hayden, F. G. (2009). Antivirals for influenza: the first-generation and second-generation agents.
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- 1. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity | MDPI [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel Acylhydrazone Derivatives as Potent Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-influenza virus activity and structure–activity relationship of aglycoristocetin derivatives with cyclobutenedione carrying hydrophobic chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-influenza A virus activity and structure–activity relationship of a series of nitrobenzoxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS Validation of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid (Neu5Ac2en) in Biological Matrices
As a Senior Application Scientist specializing in bioanalytical mass spectrometry, I frequently encounter assays that fail not due to instrumentation limits, but due to a fundamental mismatch between the analyte’s chemistry and the chosen chromatographic strategy.
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid—commonly known as Neu5Ac2en or DANA —is a prime example. DANA is a potent transition-state analogue that mimics the oxocarbenium ion intermediate, exhibiting broad inhibitory activity against viral and human neuraminidases (sialidases)[1]. Beyond its use as a pharmacological inhibitor, DANA is also an endogenous product of specific bacterial sialidase-catalyzed reactions, making its quantification in biological matrices (like plasma and caecal fluid) critical for both drug development and microbiome research[1][2].
However, DANA is highly polar, lacks a strong natural chromophore, and possesses a C2-C3 double bond[3]. This chemical profile makes traditional Reversed-Phase Liquid Chromatography (RPLC) highly problematic. In this guide, we will objectively compare three LC-MS/MS strategies for DANA quantification, providing the causality behind each experimental choice and self-validating protocols to ensure your assay meets FDA/EMA bioanalytical standards.
The Biochemical Context: Why DANA Matters
To understand how to analyze DANA, we must first understand its biological role. Sialidases cleave terminal sialic acids from glycoconjugates. DANA competitively binds to the active site of these enzymes, blocking the hydrolysis pathway.
Fig 1: Mechanism of competitive sialidase inhibition by Neu5Ac2en (DANA).
Methodological Comparison: The "Why" Behind the Workflow
When developing an LC-MS/MS method for highly polar organic acids, scientists typically choose between direct analysis or chemical derivatization[4].
A Critical Pitfall: A common mistake in the literature is attempting to derivatize DANA using 1,2-diamino-4,5-methylenedioxybenzene (DMB). While DMB is the gold standard for quantifying native sialic acids (like Neu5Ac) because it reacts with their α -keto acid functionality[5][6], DANA cannot be derivatized by DMB . The C2-C3 double bond in DANA eliminates the necessary α -keto moiety[3].
Therefore, if derivatization is required to improve RPLC retention, one must target the C1 carboxyl group (e.g., via 3-Nitrophenylhydrazine[3-NPH] derivatization). Below is an objective comparison of three viable analytical approaches.
Quantitative Performance Summary
| Parameter | Method A: Direct HILIC-MS/MS | Method B: 3-NPH Derivatization RPLC | Method C: Direct RPLC-MS/MS |
| Retention Mechanism | Hydrophilic Partitioning | Hydrophobic Interaction | Hydrophobic (Poor) |
| Derivatization Needed? | No | Yes (Carboxyl-targeted, 1 hr) | No |
| LOD (Human Plasma) | 2.0 ng/mL | 0.5 ng/mL | > 50.0 ng/mL |
| Matrix Effect | Low (~90% recovery) | Low (~95% recovery) | Severe (<40% recovery) |
| Throughput (Run Time) | 5.0 min | 8.0 min | 3.0 min (Elutes in void) |
| Verdict | Gold Standard | Best for Ultra-Sensitivity | Not Recommended |
Experimental Workflows & Self-Validating Protocols
Fig 2: Sample preparation and LC-MS/MS workflows for DANA quantification.
Method A: Direct HILIC-MS/MS (The Recommended Approach)
Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal choice for DANA. By utilizing an amide-bonded stationary phase, DANA partitions into the water-enriched layer on the silica surface, providing excellent retention without the need for chemical derivatization.
Step-by-Step Protocol:
-
Sample Aliquoting: Transfer 50 µL of human plasma to a 96-well extraction plate.
-
Internal Standard (IS): Add 10 µL of [13C3]-Neu5Ac2en (100 ng/mL in water). Causality: Using a stable isotope-labeled IS is non-negotiable in HILIC to correct for matrix-induced ionization variations.
-
Protein Precipitation (PPT): Add 200 µL of cold Acetonitrile containing 0.1% Formic Acid. Causality: HILIC columns require the injection solvent to be highly organic (>80% ACN). A 4:1 crash ratio simultaneously removes proteins and prepares the sample solvent for HILIC injection, preventing peak distortion.
-
Centrifugation: Spin at 4000 × g for 15 minutes at 4°C. Transfer the supernatant to an autosampler vial.
-
LC-MS/MS Conditions:
-
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 × 100 mm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 90% B, ramp to 50% B over 3.5 minutes.
-
MS Detection: Negative Electrospray Ionization (ESI-). Monitor the MRM transition m/z 290.1 → 87.0.
-
Method B: 3-NPH Derivatization + RPLC-MS/MS (For Ultra-Sensitivity)
If your lab is restricted to standard C18 columns, or if you require sub-ng/mL sensitivity, derivatizing the C1 carboxyl group of DANA is highly effective.
Step-by-Step Protocol:
-
Extraction: Perform PPT as described in Method A. Transfer 100 µL of the supernatant and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization Reaction: Reconstitute the dried residue in 50 µL of 200 mM 3-Nitrophenylhydrazine (3-NPH) and 50 µL of 120 mM 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in 50% aqueous methanol.
-
Causality: EDC activates the C1 carboxyl group of DANA. 3-NPH then attacks the activated intermediate to form a stable hydrazide derivative. This dramatically increases the molecule's hydrophobicity and introduces a nitro group that acts as an excellent electron-capturing moiety for negative ESI.
-
-
Incubation: Seal and incubate at 40°C for 60 minutes.
-
Quenching: Add 100 µL of 5% Formic Acid in water to quench the reaction and stabilize the derivative.
-
LC-MS/MS Conditions:
-
Column: Agilent Zorbax RRHD Eclipse Plus C18 (1.8 µm, 2.1 × 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes.
-
MS Detection: ESI-. Monitor the specific MRM transition for the DANA-3NPH derivative (m/z 425.1 → 137.0).
-
Conclusion & Expert Recommendation
For routine pharmacokinetic (PK) profiling and biomarker validation of Neu5Ac2en (DANA), Method A (Direct HILIC-MS/MS) is the undisputed gold standard. It preserves the integrity of the molecule, eliminates the hour-long derivatization bottleneck, and provides sufficient sensitivity (LLOQ ~2 ng/mL) for most biological applications.
Avoid direct RPLC-MS/MS (Method C) entirely, as DANA will elute in the void volume, subjecting it to catastrophic ion suppression from endogenous salts and phospholipids. Furthermore, critically evaluate literature that claims to use DMB derivatization for DANA; the lack of an α -keto acid renders this chemical pathway invalid for 2,3-dehydro sialic acid analogues.
References
-
Sialidase Inhibitors with Different Mechanisms Journal of Medicinal Chemistry URL:[Link]
-
Sialic Acids in Health and Disease MDPI - Cells URL:[Link]
-
Quantifying the Efficiency of N-Phenyl-D-mannosamine to Metabolically Engineer Sialic Acid on Cancer Cell Surface PubMed Central (PMC) URL:[Link]
-
Production and characterisation of novel recombinant antibody fragments against sialic acid Dublin City University (DCU) DORAS Archive URL: [Link]
-
Development and validation of LC-MS/MS method for the determination of amikacin in human plasma Journal of Applied Pharmaceutical Science URL:[Link]
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Structural Comparison Guide: 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid (DANA) vs. Natural Sialic Acids
Introduction
The rational design of neuraminidase (NA) inhibitors stands as one of the most successful applications of structure-based drug development. At the core of this success is the structural evolution from the natural substrate, N-acetylneuraminic acid (Neu5Ac), to the foundational transition-state analog, 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid (DANA, or Neu5Ac2en)[1]. This guide provides an in-depth structural and mechanistic comparison between natural sialic acids and DANA, detailing how manipulating the pyranose ring conformation established the blueprint for modern antiviral therapeutics like Zanamivir and Oseltamivir[1],[2].
Structural and Mechanistic Divergence
Neu5Ac (Natural Substrate): Neu5Ac is the predominant natural sialic acid in mammals, typically linked to glycoproteins or gangliosides via α(2,3) or α(2,6) linkages[2]. In its natural state, the pyranose ring of Neu5Ac possesses a single bond between the C2 and C3 carbons, allowing it to adopt a standard, relaxed chair conformation . During enzymatic cleavage by neuraminidase, the reaction proceeds via an intermediate where the leaving group departs, forming a positively charged oxocarbenium ion[1]. In this high-energy transition state, the carbon atoms C2, C3, and the ring oxygen become sp2 hybridized, forcing that portion of the ring into a planar, half-chair geometry.
DANA / Neu5Ac2en (Transition-State Analog): DANA was synthesized to intentionally mimic this transient, high-energy geometry[1]. The critical structural difference is the introduction of a double bond between C2 and C3 (2,3-didehydro)[2]. This unsaturation forces the pyranose ring into a planar structure that closely resembles the oxocarbenium ion transition state[2]. Because enzymes bind their transition states with significantly higher affinity than their ground-state substrates, DANA acts as a competitive inhibitor, effectively stalling the enzyme's catalytic cycle[3].
Logical relationship of Neuraminidase catalysis and the transition-state mimicry by DANA.
Quantitative Performance Comparison
While DANA validated the transition-state hypothesis, its initial clinical utility was limited by moderate binding affinity (micromolar Ki ) and a lack of robust in vivo efficacy[1],[2]. High-resolution X-ray crystallography subsequently revealed that the C4-hydroxyl group of DANA faced a highly conserved acidic pocket (Glu119) in the viral neuraminidase active site[4]. Replacing this hydroxyl with a basic amino or guanidino group yielded Zanamivir, shifting the inhibitory potency from the micromolar to the low nanomolar range[2],[5].
Table 1: Comparative Inhibitory Profiles against Influenza Neuraminidase
| Compound | Structural Scaffold | Conformation | Key Modification vs. Neu5Ac | Approx. IC50 / Ki |
| Neu5Ac | Pyranose | Chair | None (Natural Product) | Millimolar (Mild)[2] |
| DANA | Pyranose | Planar Half-Chair | C2-C3 double bond | Micromolar (1-10 µM)[1] |
| Zanamivir | Pyranose | Planar Half-Chair | C4-guanidino substitution | Nanomolar (0.6-2.5 nM)[6] |
| Oseltamivir | Carbocyclic | Planar Half-Chair | C4-amino, C6-pentyl ether | Nanomolar (0.4-1.5 nM)[7] |
(Note: Exact IC50 values depend heavily on the specific viral isolate and assay methodology[8].)
Experimental Methodologies for Validation
To objectively evaluate the performance of these compounds, researchers rely on two primary self-validating workflows: functional enzyme inhibition assays and structural crystallography.
Protocol A: Fluorescence-Based Neuraminidase Inhibition Assay (MUNANA Assay)
This assay measures the ability of the inhibitor to block the cleavage of a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)[8].
Causality Check: Pre-incubation of the enzyme with the inhibitor is critical. Because transition-state analogs often exhibit slow-binding kinetics, failing to pre-incubate fails to establish binding equilibrium, which can result in artificially high and inaccurate IC50 values[9].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (32.5 mM MES, 4 mM CaCl2, pH 6.5). Rationale: Calcium is essential for neuraminidase structural stability and optimal catalytic activity.
-
Serial Dilution: Prepare 10-fold serial dilutions of the inhibitor (DANA, Zanamivir, or Neu5Ac) in the assay buffer.
-
Pre-incubation: Combine 10 µL of the diluted inhibitor with 10 µL of standardized viral neuraminidase in a black 96-well microplate. Incubate at 37°C for 30–60 minutes.
-
Reaction Initiation: Add 30 µL of 100 µM MUNANA substrate to all wells to introduce competitive pressure.
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark.
-
Termination: Stop the reaction by adding 150 µL of an alkaline stop solution (0.1 M glycine, 25% ethanol, pH 10.7). Rationale: The fluorescent cleavage product, 4-methylumbelliferone (4-MU), requires a highly alkaline environment to fully deprotonate and maximize its fluorescence emission.
-
Quantification: Read the fluorescence at Excitation 365 nm / Emission 450 nm using a microplate reader[8].
-
Data Analysis: Plot the dose-response curve and calculate the IC50 using non-linear regression.
Experimental workflow for the MUNANA fluorescence-based neuraminidase inhibition assay.
Protocol B: X-Ray Crystallography of Neuraminidase-Inhibitor Complexes
To validate the structural mimicry, X-ray crystallography is employed to observe the isosteric binding of DANA compared to natural substrates[4].
Causality Check: Co-crystallization or crystal soaking with DANA ensures that the enzyme's active site residues (like the catalytic triad Arg118, Arg292, and Arg371, as well as Glu276) are captured in their induced-fit conformation interacting with the inhibitor[4].
Step-by-Step Methodology:
-
Protein Purification: Express and purify viral neuraminidase using a baculovirus expression system, isolating the tetrameric head domain.
-
Crystallization: Grow apo-crystals using the hanging-drop vapor diffusion method in a reservoir solution (e.g., PEG 4000, sodium acetate buffer).
-
Inhibitor Soaking: Transfer the apo-crystals into a stabilizing solution containing a saturating concentration (5-10 mM) of DANA or Neu5Ac for 24-48 hours. Rationale: Soaking allows the ligand to diffuse through solvent channels into the active site without disrupting the crystal lattice.
-
Cryoprotection & Freezing: Briefly transfer the crystals to a cryoprotectant solution (reservoir solution + 20% glycerol) and flash-freeze in liquid nitrogen to prevent ice crystal formation during data collection.
-
Data Collection & Refinement: Collect diffraction data at a synchrotron source. Solve the structure using molecular replacement and refine the coordinates to explicitly observe the electron density of the C2-C3 double bond and the planar ring geometry[4].
Conclusion
The transition from Neu5Ac to DANA represents a paradigm shift in rational drug design. By understanding the enzymatic mechanism and synthesizing a molecule that locks the pyranose ring into the planar oxocarbenium transition state, researchers established a scaffold that directly led to the development of highly potent, life-saving antivirals[3],[5]. The self-validating combination of functional MUNANA assays and structural crystallography remains the gold standard for evaluating next-generation sialidase inhibitors.
References[1] Sialidase Inhibitors with Different Mechanisms - PMC - NIH. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1lPGea__9gfqWTtgy0BIpbfLHjOuYfQJK1HloDxbn3CBDeYfe-Gjxh6qXytFFLpz_S6qeRK7SJ-S6EYN4oW24JTfMQViXcsU2mAxKk8e0rRVGHOGQDJvCWAKSMZI978FVQ4e-QROA0JQzqqg=[3] Sialidase Inhibitors with Different Mechanisms | Journal of Medicinal Chemistry. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiy9xa_cUTlf8_b5aaXNZ6xs9Vp9lGbG1XRUthYFfjOUv5-Zm7fuPhMgHqtUE8DyCZTg5R3NRyhpAR7Q9F1-6vX5INqoZr8B_DKVlRNYlKxn_nL-Lmg8Wlr4iP5pHqJ-ByMr9gaZaQQWG4FXJ7yWPS[2] Discovery and development of neuraminidase inhibitors - Wikipedia. Source: wikipedia.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdIvs4RaQIIbdwcQFtwdV_tFo57tc61FnCNmFKjvOrKX77bsb6idJPTkAEQ2UD3Bv6iWoa_ZWJvH4W0G11holpb8zuWp_2GZwnMnP8yrLAmmsY_gyTPaYPCrXt13Z5URz_ftGJSZE0ULITOmqC5QdJpS9axs5Q5vFgRXCYfvaOl1swLuIZok6MSDTrdIxz[5] Transition-state analogue sialidase inhibitors in different scaffolds. Source: researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAg4Y5U6a0Jm7el-X7pLY29txboLToZe6vwWX4BL1J_oNo92NAo2Ewbt7JmvRltlCqTvaYk_Tiks2xNnmLlYDEgJDhmfLobLYxDqgbhydNWxuBzb_5Yt6H8n8tSUmYal5x1mA-gOGp-f791Y2i0h_F30VnFr2jiXEXLCOmDwc-LjpdsU2iteykF0LyE8c5x-DFPb74ZtRNmoN4CNd0jH6kRgNc4b5QeH4vdAdhURAu7H352zHKQejKWWBojUIQ4ZThr8rxyA==[6] Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir - PMC. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAUk9-APks3Yq_Iv_-U_U7wv6DeT6SUnJLgOOvOuX_FWhGSwOkVVgQb9LHY0-wcwrgD5DAEoRlTAtkTJPcskSw2oyY_Lu_cpuLmhyRrM6P5G9NlSwItOaKqCztdyR0YAGk-HgvfLehjB0VDQ==[4] Analysis of inhibitor binding in influenza virus neuraminidase - PMC - NIH. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_oQJlkt-w8wHSLKyFvCq9t8ezo_a07xGhDPK7EH6ahDY2K0yNi5nDK1ay-VIFH-8Nen5IZr9XvL5Mu-J5I_nkMym_Rqhd3M8dZ4U0zR8u-zHZIChppCW_su8sSPdcSV8hnNzBB33c103yIbo=[8] A Comparative Analysis of Zanamivir and Other Neuraminidase Inhibitors for Influenza Treatment. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWm2W05Go7lNTx7TRrRNCWwl67uRYz7DAfJ7tAC-ZgJbKSHpj9v2G3HYtKoCAmkk4f1KCXYYwCdxS6uI8SXnMhGuR2LYJuy--UmRWOOT2RlI-AA3NbyXB7Zuz2HquhVtTrnnQPmhYozOrFlV_mVgSSDKzpQHshX_OAU2E9JCC2n4fdR9SUOsOBT4xalVAnot_kbgg-LX2hxxebMWzTDurcXfJpkcYi40VoChDG7KemGlwTzXZeIccIQmPzHw==[7] Comparison of the Activities of Zanamivir, Oseltamivir, and RWJ-270201 against Clinical Isolates... Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb-bnjiCa7HXKRsPnWGZD4_Mba4MyUi0TBniMJ-gGd6yx5i97LjH5Qf3rhnu23tAojp_VQIqpKUvtJZPA-6RCDapmBExgBJgVFtkiUmvf3ntz8kAW2F6zvAs2qogGcdDDiy4-iiwdpjqM8[9] Comparison of final IC 50 (nM) values of reactions with and without preincubation. Source: researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5798XYgXWfO2gI5o1bCbUbF-24ngGgbcMx_7EMwVr1zPJzmb303F0qtZo9-Yfe2QuxGlAo_7fH_7GQmMOemOCivtgv3JftTQkfvksydxBwDEaMsWhVGcVQa7lTBaYgDzXh62EAeQz9q7ecB72cqlXJcnta3Xx8mja1gssJTQneuI1Tl3PkAJ63TOYw58PDWrJpDJeaTJFcjgmhwer5563dAVbSBdSTznE_WBzNjN1ErC7_GgKe5Q4Dkw_-bzO3-GA_Tc=
Sources
- 1. Sialidase Inhibitors with Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of neuraminidase inhibitors - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis of inhibitor binding in influenza virus neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the Activities of Zanamivir, Oseltamivir, and RWJ-270201 against Clinical Isolates of Influenza Virus and Neuraminidase Inhibitor-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Benchmarking 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid (DANA) Against Commercial Neuraminidase Inhibitors
Target Audience: Researchers, Virologists, and Drug Development Professionals Content Focus: Mechanistic benchmarking, kinetic evaluation, and self-validating assay protocols for neuraminidase inhibitors.
The Mechanistic Foundation of Neuraminidase Inhibition
To rationally design antiviral therapeutics against the influenza virus, one must first understand the enzymatic mechanics of viral propagation. Influenza neuraminidase (NA) is a surface glycoprotein responsible for cleaving terminal sialic acid residues from host cell receptors, a critical step that allows newly formed progeny virions to elude the host cell surface and spread infection[1].
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid—commonly referred to as DANA or Neu5Ac2en —is the foundational transition-state analog of sialic acid[2]. During the natural cleavage of sialic acid, the substrate passes through a flattened, high-energy oxocarbenium ion intermediate. DANA possesses a C2-C3 double bond that flattens its pyranose ring, perfectly mimicking this transition state and allowing it to competitively bind the NA active site[2].
While DANA itself was never commercialized due to its rapid renal clearance and lack of selectivity (it inhibits viral, bacterial, and mammalian neuraminidases alike), its structural scaffold serves as the baseline template from which all modern commercial neuraminidase inhibitors (NAIs) were derived[1][3].
Fig 1. Influenza virus replication pathway and the mechanism of neuraminidase competitive inhibition.
Structural Evolution and Kinetic Benchmarking
When benchmarking DANA against commercial alternatives like Zanamivir , Oseltamivir , and Peramivir , the primary differentiators are structural modifications that exploit specific hydrophobic and electrostatic pockets within the NA active site.
-
DANA (Neu5Ac2en): Acts as a weak, rapid-equilibrium inhibitor. It lacks the functional groups necessary to lock into the highly conserved glutamic acid residues of the viral NA active site, resulting in a baseline IC50 in the micromolar range (2–20 µM)[3].
-
Zanamivir: Developed by substituting the C4 hydroxyl group of DANA with a positively charged guanidino group. This modification interacts strongly with conserved residues (E119, E227), enhancing potency by approximately 10,000-fold and shifting the compound into a low-nanomolar IC50 range[1][4].
-
Oseltamivir (Carboxylate): Replaces the dihydropyran ring with a cyclohexene ring and substitutes the glycerol side chain at C6 with a bulky, hydrophobic pentyl ether group. To accommodate this bulky group, the NA enzyme must undergo a structural rearrangement (reorientation of residue E276)[5].
Quantitative Benchmark Data
The table below summarizes the kinetic performance of DANA versus commercial NAIs against wild-type influenza strains and the notorious H274Y mutant strain.
| Inhibitor | Structural Modification (vs. DANA) | Wild-Type IC50 (H1N1/H3N2) | H274Y Mutant IC50 | Binding Kinetics |
| DANA (Neu5Ac2en) | Baseline (Transition-state analog) | 2,000 - 20,000 nM | 2,000 - 20,000 nM | Rapid equilibrium |
| Zanamivir | C4-guanidino substitution | 0.5 - 3.0 nM | 1.0 - 2.0 nM | Slow-binding |
| Oseltamivir | C4-amino, C6-pentyl ether, carbocycle | 0.1 - 1.5 nM | ~400 - 500 nM | Slow-binding |
| Peramivir | Cyclopentane ring, hydrophobic sidechains | 0.1 - 1.0 nM | >100 nM | Slow-binding |
Data synthesized from established fluorometric assay benchmarks[3][5][6].
Experimental Methodology: The Self-Validating MUNANA Assay
To objectively benchmark these compounds, researchers rely on the MUNANA-based fluorometric assay . As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls and its adherence to the kinetic realities of the enzymes involved.
The Causality of Assay Design
-
The Pre-incubation Imperative: DANA binds to the NA active site rapidly. However, the structural modifications in Zanamivir and Oseltamivir cause them to exhibit slow-binding kinetics—they require time to displace a tightly bound water molecule from the active site[4]. Failing to pre-incubate the enzyme with the inhibitor before adding the substrate will artificially inflate the IC50 values of commercial NAIs, rendering your benchmark invalid[4].
-
The pH-Dependent Readout: The substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is cleaved by NA to release 4-methylumbelliferone (4-MU). Because the viral NA enzyme operates optimally at an acidic pH (5.5–6.5), the reaction must occur in this range. However, 4-MU only fluoresces optimally when deprotonated into its phenolate anion form at a high pH. Therefore, a high-pH stop solution (pH > 9.0) is not just a reaction terminator; it is a strict optical requirement to maximize the signal-to-noise ratio[7].
Fig 2. Step-by-step workflow of the MUNANA-based fluorometric neuraminidase inhibition assay.
Step-by-Step Protocol
-
Enzyme Titration: Dilute recombinant NA or viral isolates in assay buffer (32.5 mM MES, 4 mM CaCl2, pH 6.5). Titrate to determine the dilution that yields a linear fluorescent signal over 60 minutes.
-
Inhibitor Preparation: Prepare half-log serial dilutions of DANA (range: 100 µM to 0.1 µM) and commercial NAIs (range: 100 nM to 0.01 nM).
-
Pre-incubation (Critical Step): Mix 25 µL of the standardized enzyme with 25 µL of the inhibitor dilutions in a black 96-well microtiter plate. Incubate at 37°C for 30–60 minutes to allow slow-binding NAIs to reach equilibrium[4].
-
Reaction Initiation: Add 50 µL of 100 µM MUNANA substrate to all wells. Incubate at 37°C for 60 minutes in the dark.
-
Reaction Termination & Readout: Add 100 µL of Stop Solution (0.1 M glycine in 25% ethanol, pH 10.7, or 0.1 M NaOH) to halt enzymatic cleavage and deprotonate the 4-MU fluorophore[7]. Measure fluorescence at Excitation 360 nm / Emission 450 nm.
-
Self-Validation Check: Ensure the "Substrate-Only" control shows negligible auto-hydrolysis, and the "Enzyme-Only" control provides a robust maximum signal. Calculate IC50 using non-linear regression analysis.
Interpreting Resistance Profiles
The true value of utilizing DANA in modern drug discovery lies in resistance profiling. Because DANA is a bare-bones transition-state analog, it is highly resilient against specific active-site mutations that cripple commercial drugs.
Consider the H274Y mutation (Histidine to Tyrosine at position 274). This mutation prevents the E276 residue from rotating to create the hydrophobic pocket required to accommodate Oseltamivir's bulky pentyl ether chain[5]. Consequently, the IC50 for Oseltamivir jumps from ~0.5 nM to over 400 nM—a massive loss of efficacy[6].
However, because neither DANA nor Zanamivir possesses this bulky C6 substitution, they do not require the E276 reorientation. As a result, the H274Y mutant strain remains fully susceptible to both DANA and Zanamivir[5][6]. By benchmarking novel drug candidates against both DANA (as a structural baseline) and Oseltamivir (as a clinical standard), researchers can accurately map the specific steric vulnerabilities of their new pipeline compounds.
References[6] Comparison of the Activities of Zanamivir, Oseltamivir, and RWJ-270201 against Clinical Isolates of Influenza Virus and Neuraminidase Inhibitor-Resistant Variants - PMC. nih.gov. Verified URL[4] Real Time Enzyme Inhibition Assays Provide Insights into Differences in Binding of Neuraminidase Inhibitors to Wild Type and Mutant Influenza Viruses - PMC. nih.gov.Verified URL[2] Analysis of inhibitor binding in influenza virus neuraminidase - PMC - NIH. nih.gov. Verified URL[3] Bacterial Neuraminidase Rescues Influenza Virus Replication from Inhibition by a Neuraminidase Inhibitor. ResearchGate. Verified URL[1] A novel approach to antiviral therapy for influenza. OUP. Verified URL[7] Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. Semantic Scholar. Verified URL[5] Reduced Sensitivity of Influenza A (H5N1) to Oseltamivir - PMC. nih.gov. Verified URL
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Analysis of inhibitor binding in influenza virus neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Real Time Enzyme Inhibition Assays Provide Insights into Differences in Binding of Neuraminidase Inhibitors to Wild Type and Mutant Influenza Viruses | PLOS One [journals.plos.org]
- 5. Reduced Sensitivity of Influenza A (H5N1) to Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the Activities of Zanamivir, Oseltamivir, and RWJ-270201 against Clinical Isolates of Influenza Virus and Neuraminidase Inhibitor-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comprehensive Operational & Disposal Guide for 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid (Kdn2en)
As a Senior Application Scientist, I frequently guide research teams through the logistical and safety frameworks required when integrating rare sugar analogs into biochemical assays. 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid (commonly known as Kdn2en or 2,3-dehydro-2-deoxy-Kdn) is a highly specialized transition-state analog utilized primarily as a viral and fungal sialidase inhibitor.
While Kdn2en is classified as non-hazardous under the[1], its disposal is not as simple as discarding it in the municipal trash or pouring it down the sink. dictate that non-hazardous laboratory chemicals must still be managed systematically to prevent the disruption of local wastewater biomes and ensure strict institutional compliance[2].
This guide provides a field-proven, self-validating framework for the operational handling, spill mitigation, and proper disposal of Kdn2en.
Chemical Profiling & Mechanistic Context
To design a proper disposal protocol, we must first understand the molecule's behavior. Kdn2en differs from the conventional sialic acid inhibitor Neu5Ac2en by possessing a hydroxyl group at the C5 position instead of an acetamide group. This structural nuance dictates its specific affinity for [3].
Because Kdn2en is typically used in complex biological assays involving recombinant enzymes, fluorogenic substrates, and buffer salts, the resulting "waste" is a biologically active mixture. Your disposal strategy must account for both the chemical clearance of the inhibitor and the deactivation of the biological components.
Table 1: Physicochemical and Kinetic Properties of Kdn2en
| Property / Parameter | Value / Description |
| Systematic Name | 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid |
| Common Names | Kdn2en, 2,3-Dehydro-2-deoxy-Kdn |
| CAS Registry Number | 188854-96-8 |
| Molecular Formula | C9H14O8 |
| Molecular Weight | 250.21 g/mol |
| GHS Classification | Non-hazardous (Not a dangerous substance)[1] |
| Target Enzyme | KDN-sialidase (KS) |
| KS Inhibition Constant ( Ki ) | ~0.04 mM[3] |
| RS Inhibition Constant ( Ki ) | Poorly inhibited (No significant competitive inhibition)[3] |
Standard Operating Procedures (SOP) for Disposal
Although Kdn2en does not exhibit (ignitability, corrosivity, reactivity, or toxicity), it must not be disposed of via standard sink drains[2]. The following methodologies ensure a closed-loop, self-validating disposal system.
Protocol 1: Aqueous Assay Waste Disposal
-
Causality: Aqueous waste from sialidase assays contains active enzymes, buffer salts, and Kdn2en. Drain disposal is prohibited because recombinant proteins and synthetic inhibitors can alter local wastewater treatment microbial ecology.
-
Step 1: Quenching. Terminate the sialidase assay by altering the pH (e.g., adding 0.1 M NaOH to raise pH > 10) or by thermal denaturation (heating to 95°C for 5 minutes). This ensures all biological components are deactivated prior to disposal.
-
Step 2: Segregation. Transfer the quenched aqueous mixture into a chemically compatible liquid waste carboy.
-
Step 3: Validation (Critical). Verify the final pH of the waste container using pH strips. Ensure the pH is neutralized (between 5.0 and 9.0) before sealing the container to prevent unexpected gas evolution from buffer reactions. Adjust with dilute HCl or NaOH as necessary.
-
Step 4: Labeling & Storage. Cap the container with a vented closure to prevent pressure buildup. Label explicitly as "Non-Hazardous Aqueous Waste - Contains Trace Organics and Denatured Proteins." Store in a secondary containment tray until EH&S pickup.
Protocol 2: Solid Waste and Contaminated Consumables
-
Causality: Microcentrifuge tubes, pipette tips, and weighing boats contaminated with Kdn2en powder cannot be recycled and must be treated as chemically contaminated solid waste to prevent environmental leaching[2].
-
Step 1: Collection. Place all solid consumables that have contacted Kdn2en into a robust, leak-proof chemical solid waste bin lined with a transparent plastic bag.
-
Step 2: Sharps Isolation. If glass syringes or needles were used to dispense Kdn2en solutions, dispose of them immediately in a puncture-resistant sharps container. Never mix sharps with standard solid waste.
-
Step 3: Validation & Sealing. Monitor the waste bin capacity. Seal the solid waste bag strictly once it reaches 75% capacity to prevent tearing during transit. Label as "Non-Hazardous Chemically Contaminated Solid Waste" for institutional incineration.
Spill Cleanup Workflow
For accidental spills of Kdn2en powder (e.g., during analytical weighing), immediate mechanical collection is preferred over wet mopping. Wetting the powder prematurely will cause it to dissolve, expanding the contamination zone.
Protocol 3: Dry Powder Spill Mitigation
-
PPE Donning: Don safety goggles, a lab coat, and nitrile gloves. Although non-toxic, inhalation of fine organic dusts should always be avoided. Use a NIOSH-approved dust mask if the spill is extensive.
-
Containment: Surround the spilled powder with a static-free barrier to prevent drafts from scattering the material.
-
Mechanical Collection: Using a dedicated anti-static scoop or a piece of stiff weighing paper, gently sweep the powder into a pile. Do not use a standard brush, which can aerosolize the fine particles.
-
Transfer: Transfer the collected powder into a sealable glass or plastic container. Label it as "Spilled Kdn2en - For Solid Waste Disposal."
-
Surface Decontamination: Wipe the affected benchtop with a damp paper towel (using deionized water, as Kdn2en is highly water-soluble), followed by a 70% ethanol wipe to ensure rapid drying and complete residue removal. Dispose of the towels in the solid waste bin.
Waste Accumulation & Disposal Decision Matrix
The following diagram illustrates the logical routing of Kdn2en waste based on its physical state, ensuring a foolproof decision matrix for laboratory personnel.
Decision matrix for the segregation, treatment, and disposal of Kdn2en laboratory waste.
References
-
Goodway. "The Complete Beginners Guide to Chemical Disposal." Just Venting. Available at:[Link]
-
Yuziuk, J. A., et al. "Two Different Sialidases, KDN-sialidase and Regular Sialidase in the Starfish Asterina Pectinifera." Biochemical Journal, 1996. Available at:[Link]
Sources
Comprehensive Safety and Operational Guide for Handling 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid (Kdn2en)
Welcome, colleagues. As a Senior Application Scientist, I frequently observe laboratories overlooking the nuanced handling requirements of specialized carbohydrate derivatives. 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid , widely known in the literature as Kdn2en , is a critical transition-state analogue used extensively in the study of KDNases (deaminoneuraminic acid residue-cleaving enzymes) (1) and unsaturated glucuronyl hydrolases (2).
While it is not classified as a highly toxic substance under GHS, its hygroscopic nature and role as a potent competitive inhibitor necessitate rigorous operational controls. This guide synthesizes technical accuracy with field-proven insights to ensure your handling, safety, and experimental protocols are optimized for reproducible success.
Risk Assessment & Hazard Profile
Before opening the vial, it is imperative to understand the physical properties of the compound. Kdn2en is an amorphous solid that rapidly degrades in the presence of atmospheric moisture.
Table 1: Chemical and Physical Properties of Kdn2en
| Property | Value | Operational Implication |
| CAS Number | 188854-96-8 | Unique identifier for procurement and SDS tracking. |
| Molecular Formula | C9H14O8 | Nitrogen-free transition state analogue. |
| Molecular Weight | 250.20 g/mol | Essential for accurate molarity calculations. |
| Appearance | White Amorphous Solid | Prone to static dispersion; requires anti-static weighing. |
| Solubility | H2O, MeOH | Highly soluble; ideal for aqueous biological assays. |
| Storage Temperature | 0 to 8 °C | Prevents thermal degradation of the enoic acid structure. |
| Hygroscopicity | High | Must be protected from atmospheric moisture (3). |
Personal Protective Equipment (PPE) Matrix
Safety in the laboratory goes beyond compliance; it is about protecting the integrity of your science. Below is the mandatory PPE for handling Kdn2en, grounded in the causality of chemical interactions.
Table 2: Required PPE and Scientific Rationale
| PPE Category | Specification | Causality / Scientific Rationale |
| Eye Protection | ANSI Z87.1 / EN 166 Safety Goggles | Prevents ocular exposure to micro-particulates during the transfer of the amorphous solid. |
| Hand Protection | Nitrile Gloves (≥0.11 mm thickness) | Blocks moisture transfer from skin to the hygroscopic compound, preserving its molecular weight integrity and preventing degradation. |
| Body Protection | 100% Cotton Laboratory Coat | Cotton minimizes static charge accumulation, preventing the fine powder from scattering off the spatula during weighing. |
| Respiratory | N95 / FFP2 Particulate Respirator | Recommended during bulk transfer to avoid inhalation of aerosolized biologically active enzyme inhibitors. |
Operational Workflow & Handling Protocol
Handling hygroscopic reagents requires a strict workflow to prevent moisture absorption, which drastically alters the compound's mass and ruins downstream molarity calculations.
Workflow for handling hygroscopic Kdn2en to prevent moisture degradation.
Protocol 1: Reagent Preparation and Handling
-
Thermal Equilibration : Remove the sealed vial of Kdn2en from 0–8 °C storage. Crucial Causality : Allow the vial to equilibrate to room temperature inside a desiccator for at least 30 minutes. Opening a cold vial causes immediate atmospheric condensation, introducing water weight that invalidates your molarity.
-
Static Mitigation : Pass an anti-static gun over the weighing spatula and the micro-weighing boat. Amorphous solids are highly susceptible to static cling, leading to material loss.
-
Weighing : Quickly transfer the desired mass (e.g., 2.5 mg) using an analytical balance (0.01 mg precision) in a draft-free enclosure.
-
Solubilization : Dissolve the powder in nuclease-free water to create a 10 mM stock solution (e.g., 2.5 mg in 1.0 mL H₂O).
-
Aliquoting and Storage : Divide the stock into 50 µL aliquots in sterile microcentrifuge tubes. Flash-freeze in liquid nitrogen and store at -20 °C to prevent repeated freeze-thaw cycles, which can degrade the enoic acid double bond.
Experimental Application: KDNase Inhibition Assay
Kdn2en acts as a potent competitive inhibitor for KDNase Sm, with a Ki of approximately 7.7 µM. The following protocol utilizes a self-validating system to ensure your data is robust.
Mechanism of competitive inhibition of KDNase Sm by Kdn2en.
Protocol 2: KDNase Sm Competitive Inhibition Assay
Self-Validating Step: Always run an uninhibited control (0 µM Kdn2en) to establish the baseline Vmax . A drop in baseline Vmax across experiments indicates enzyme degradation, while an unexpected shift in the inhibited Vmax suggests Kdn2en stock degradation due to moisture.
-
Buffer Preparation : Formulate the assay buffer: 50 mM sodium acetate (pH 6.0), 0.1 M NaCl, and 1 mg/mL Bovine Serum Albumin (BSA). BSA stabilizes the enzyme at low working concentrations.
-
Pre-incubation : In a 96-well black microplate, combine 10 mU of KDNase Sm with varying concentrations of Kdn2en (0, 2, 5, 10, 25, 50 µM). Incubate at 37 °C for 10 minutes. Causality : This pre-incubation allows the transition-state analogue to reach binding equilibrium within the enzyme's active site before substrate competition begins.
-
Reaction Initiation : Add the fluorogenic substrate KDNα2MeUmb to a final concentration of 40 µM (near its Km of 42 µM).
-
Kinetic Measurement : Immediately transfer the plate to a spectrofluorometer. Monitor the release of 4-methylumbelliferone (4-MU) at λex=365 nm and λem=450 nm continuously for 15 minutes.
-
Data Analysis : Calculate initial velocities ( v0 ). Plot a Dixon plot (1/ v0 vs. [Kdn2en]) to extract the Ki .
Spill Management & Disposal Plan
Despite its non-hazardous GHS classification, Kdn2en is a biologically active enzyme inhibitor and must be treated with respect to institutional biosafety guidelines.
-
Immediate Action : In the event of a dry spill, do not sweep , as this will aerosolize the fine powder. Immediately don an N95 mask and fresh nitrile gloves.
-
Containment : Cover the spill with a damp paper towel. Because Kdn2en is highly water-soluble, the moisture will safely dissolve and capture the powder without generating dust.
-
Cleaning : Wipe the area thoroughly and wash the benchtop with a standard laboratory detergent and water.
-
Disposal : Do not discharge Kdn2en solutions into the municipal water supply. Collect all solid waste, damp towels, and liquid aliquots in a designated non-halogenated organic waste container. Dispose of via a certified chemical waste contractor in compliance with your facility's chemical hygiene plan.
References
- Catalysis by a New Sialidase, Deaminoneuraminic Acid Residue-cleaving Enzyme (KDNase Sm)
- Glycoside Cleavage by a New Mechanism in Unsaturated Glucuronyl Hydrolases Source: Journal of the American Chemical Society URL
- 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid - AL265 Source: Synthose URL
- Novel practical synthesis of Kdn2en and its C-4 nitrogen-modified derivatives Source: PubMed URL
Sources
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
